Tak-653
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1358751-06-0 |
|---|---|
Molekularformel |
C19H23N3O3S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |
InChI-Schlüssel |
PXJBHEHFVQVDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TAK-653: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-653 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Distinguished by its minimal agonistic activity, this compound enhances AMPA receptor function primarily in the presence of the endogenous ligand, glutamate (B1630785).[3][4][5] This activity-dependent mechanism is thought to contribute to its favorable safety profile, particularly a reduced risk of seizures and bell-shaped dose-responses often associated with other AMPA receptor potentiators.[4][5][6] Preclinical and clinical studies have demonstrated this compound's potential in treating major depressive disorder and cognitive impairments by modulating synaptic plasticity and neurotrophic signaling pathways.[1][2][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1][3] This binding enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission.[1][3][8] A key characteristic of this compound is its glutamate-dependent activity; it potentiates AMPA receptor-mediated currents and calcium influx only when the receptor is activated by its natural agonist.[4][5][9] This selective potentiation of physiologically active synapses is believed to be crucial for its therapeutic effects on cognition and mood.[4][5][6]
Binding and Structural Interactions
This compound binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner.[4][5][6] Crystallographic studies have revealed that this compound interacts with specific residues within the receptor, including Ser743 in the GluA1 subunit, which is crucial for its potentiation effects.[4][5] This interaction stabilizes the open conformation of the receptor channel, thereby enhancing the ion flow in response to glutamate binding.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Assay System | Value | Reference |
| EC50 (Potentiation) | Glutamate-induced Ca2+ influx in hGluA1i-CHO cells | 0.93 µM | [4] |
| AMPA-elicited currents in rat primary hippocampal neurons | 4.4 µM | [4] | |
| Agonistic Activity | Ca2+ influx in rat primary hippocampal neurons (at 30 µM) | 4.8% of maximal AMPA response | [4] |
| AMPA-R currents in rat primary hippocampal neurons (at 30 µM) | 1.7% of maximal AMPA response | [4] | |
| Species Difference (EC50) | Rat vs. Human GluA1i receptors | 1.1-fold | [4] |
Table 2: Pharmacokinetics in Humans (Single and Multiple Rising Doses)
| Parameter | Single Dose (0.3-18 mg) | Multiple Doses (0.3-9 mg once daily) | Reference |
| Tmax (Median) | 1.25 - 5 hours | Not Specified | [10] |
| Cmax (Mean) | 3.63 - 126 ng/mL | 7.86 - 243 ng/mL | [10] |
| Terminal Half-life | 33.1 - 47.8 hours | Not Specified | [10] |
| CSF/Plasma Ratio | 0.056 | Not Specified | [10] |
Table 3: Safety Margin in Rats
| Parameter | Fold Margin vs. Efficacious Dose | Reference |
| Plasma Cmax (Convulsion) | 419-fold | [4][5] |
| Plasma AUC (Convulsion) | 1017-fold | [4][5] |
Signaling Pathways and Downstream Effects
This compound's potentiation of AMPA receptor activity initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.
BDNF and mTOR Signaling
In rat primary cortical neurons, this compound has been shown to significantly increase the levels of brain-derived neurotrophic factor (BDNF) protein.[11] This is a critical finding, as BDNF plays a vital role in neuronal survival, growth, and synaptic plasticity.[12] Furthermore, this compound activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, evidenced by increased phosphorylation of mTOR and its downstream effector p70S6 kinase.[11] The upstream regulators of this pathway, Akt and ERK, also show increased phosphorylation in the presence of this compound.[11] This signaling cascade is similar to that activated by the rapid-acting antidepressant ketamine.[2]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Intracellular Calcium Influx Assay
Objective: To measure the potentiation of glutamate-induced calcium influx by this compound in cells expressing AMPA receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GluA1i subunits are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Application: A baseline fluorescence is recorded before the addition of this compound at various concentrations, followed by the addition of a sub-maximal concentration of glutamate.
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the glutamate-induced response. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Electrophysiological Recording of AMPA Receptor Currents
Objective: To directly measure the effect of this compound on AMPA receptor-mediated currents in neurons.
Methodology:
-
Neuronal Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential of -70 mV.
-
Drug Perfusion: A baseline AMPA-elicited current is established by brief application of a low concentration of AMPA. Subsequently, this compound is co-applied with AMPA to the recorded neuron.
-
Data Acquisition: The amplitude and kinetics of the AMPA receptor-mediated currents are recorded before and after the application of this compound.
-
Data Analysis: The potentiation of the current amplitude by this compound is quantified. Concentration-response curves are generated to determine the EC50.
In Vivo Efficacy and Safety
Cognitive Enhancement
In preclinical models, this compound has demonstrated pro-cognitive effects. For instance, it has been shown to improve both working memory and recognition memory in rodents.[4][5][6] This is in contrast to some other AMPA receptor potentiators with more pronounced agonistic activity, which may only improve certain aspects of cognition.[4][5][6] The ability of this compound to enhance synaptic transmission in response to physiologically released glutamate is thought to be key to its broad cognitive-enhancing effects.[4][5][6]
Antidepressant-like Effects
This compound has shown robust antidepressant-like effects in animal models of depression, such as the chronic unpredictable mild stress model in monkeys and the reduction of submissive behavior model in rats.[2][11] Treatment with this compound reversed depression-like behaviors, such as reduced motivation and increased anxiety, and was associated with increased plasma BDNF levels and decreased stress hormones.[2]
Favorable Safety Profile
A significant advantage of this compound is its wide safety margin against convulsions.[4][5][6] In rats, the plasma concentrations required to induce seizures were over 400 times higher than the efficacious plasma concentrations.[4][5] This is attributed to its minimal agonistic activity, which prevents the over-excitation of the central nervous system that can be caused by direct AMPA receptor agonists.[6][7] In human clinical trials, this compound has been generally well-tolerated.[10][13]
Conclusion
This compound represents a promising development in the field of glutamatergic modulation for the treatment of neuropsychiatric disorders. Its mechanism as a positive allosteric modulator with minimal agonism allows for the enhancement of synaptic transmission in an activity-dependent manner, leading to pro-cognitive and antidepressant-like effects with a favorable safety profile. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent and provide a detailed framework for its continued investigation and development.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TAK-653 and its Effects on the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is a novel, orally bioavailable, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal agonistic activity, which confers a favorable safety profile compared to AMPA receptor agonists that can be excitotoxic.[3][4] this compound is under investigation for the treatment of major depressive disorder (MDD), particularly treatment-resistant depression (TRD).[2][5] Its mechanism of action is believed to be linked to the potentiation of AMPA receptor-mediated signaling, leading to the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway and subsequent increases in brain-derived neurotrophic factor (BDNF), key players in neuroplasticity and antidepressant responses.[1][6][7]
This technical guide provides a comprehensive overview of this compound, with a specific focus on its interaction with the mTOR signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.
Mechanism of Action: Potentiation of AMPA Receptor Signaling
This compound allosterically binds to the AMPA receptor, enhancing the response to the endogenous ligand, glutamate.[3] This potentiation of AMPA receptor function leads to an influx of calcium ions into the postsynaptic neuron, initiating a cascade of downstream signaling events. A critical pathway activated by this process is the mTOR signaling pathway, which is a central regulator of protein synthesis, synaptic plasticity, and cell growth.[1][7]
The activation of the mTOR pathway by this compound is thought to mimic the effects of ketamine, a rapid-acting antidepressant, but potentially with a better safety and tolerability profile.[1][2] Unlike ketamine, which is an NMDA receptor antagonist, this compound directly modulates the AMPA receptor.
Effects of this compound on the mTOR Signaling Pathway
In vitro studies using rat primary cortical neurons have demonstrated that this compound significantly increases the phosphorylation and activation of key components of the mTOR signaling pathway.[1][6]
Key Signaling Events
-
Upstream Activation: this compound-mediated potentiation of AMPA receptors leads to the activation of upstream kinases, including Akt (also known as protein kinase B) and extracellular signal-regulated kinase (ERK).[1][7]
-
mTOR Activation: Activated Akt and ERK, in turn, phosphorylate and activate mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1][8]
-
Downstream Effectors: Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the initiation of protein synthesis.[1][8]
-
BDNF Production: A significant consequence of mTOR pathway activation by this compound is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[1][6][7] BDNF is a neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The growing role of mTOR in neuronal development and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA Receptor–mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced phosphorylation of the mTOR signaling pathway components in the amygdala of rats exposed to chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TAK-653 in Elevating Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-653, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a promising therapeutic candidate for major depressive disorder (MDD). Its mechanism of action is linked to the enhancement of glutamatergic neurotransmission, which in turn stimulates key signaling pathways involved in neuroplasticity. A critical downstream effect of this compound's activity is the elevation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin pivotal for neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the preclinical and clinical evidence demonstrating the role of this compound in increasing BDNF levels, details the experimental methodologies employed in these studies, and visualizes the underlying molecular pathways.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of synaptic plasticity and is implicated in the pathophysiology of depression. Reduced BDNF levels have been consistently observed in patients with MDD, and antidepressant treatments are often associated with an increase in its expression. This compound, by potentiating AMPA receptor function, is hypothesized to trigger a cascade of intracellular events that culminate in the synthesis and release of BDNF. This guide will dissect the available scientific literature to provide a comprehensive overview of this process.
Mechanism of Action: From AMPA Receptor Potentiation to BDNF Synthesis
This compound acts as a positive allosteric modulator of the AMPA receptor, meaning it enhances the receptor's response to its endogenous ligand, glutamate (B1630785), without directly activating the receptor on its own. This potentiation of AMPA receptor-mediated signaling is the initial step in a signaling cascade that leads to increased BDNF expression.
Upon glutamate binding, the AMPA receptor channel opens, leading to an influx of cations, including Ca2+, into the neuron. This influx of calcium is a critical second messenger that activates several downstream signaling pathways. In the context of this compound's action, two key pathways have been identified:
-
Akt Pathway: The influx of Ca2+ can lead to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).
-
ERK Pathway: The increase in intracellular calcium can also activate the Ras/Raf/MEK/ERK signaling cascade.
Both the Akt and ERK pathways converge on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR is crucial for the initiation of protein synthesis, including the translation of BDNF mRNA into protein.[1] Studies in rat primary cortical neurons have shown that this compound significantly increases the phosphorylated and activated forms of mTOR and its downstream effector, p70S6 kinase, as well as their upstream regulators, Akt and ERK.[1]
Figure 1: Signaling pathway of this compound leading to increased BDNF synthesis.
Preclinical Evidence of this compound-Induced BDNF Elevation
In Vitro Studies
Studies utilizing primary neuronal cultures have provided direct evidence of this compound's effect on BDNF levels.
Data Presentation:
| Model System | Treatment | Duration | BDNF Measurement | Outcome | Reference |
| Rat Primary Cortical Neurons | This compound | Not Specified | Protein Levels | Significantly increased BDNF protein levels.[1] | [1] |
| Rat Primary Hippocampal Neurons | This compound (0.01, 0.1, 1 µM) + 1 µM AMPA | 24 hours | Protein Levels (pg/mL) | Robust, dose-dependent increase in BDNF protein levels.[2] | [2] |
| Rat Primary Hippocampal Neurons | This compound (1 µM) alone | 24 hours | Protein Levels | Slightly increased BDNF protein levels.[2] | [2] |
Experimental Protocols:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from rat embryos and cultured in appropriate media.
-
Treatment: Neurons are treated with varying concentrations of this compound, with or without the presence of a low concentration of AMPA to mimic baseline glutamatergic activity.
-
BDNF Measurement: BDNF protein levels in cell lysates or culture media are quantified using an enzyme-linked immunosorbent assay (ELISA).
Figure 2: Experimental workflow for in vitro studies of this compound's effect on BDNF.
In Vivo Studies
Animal models have been instrumental in demonstrating the physiological relevance of this compound's effect on BDNF.
Data Presentation:
| Animal Model | Treatment | Duration | BDNF Measurement | Outcome | Reference |
| Mice | This compound (3 and 10 mg/kg, p.o.) + AMPA (3.5 mg/kg, i.v.) | Not Specified | mRNA Levels (Hippocampus) | Significantly increased BDNF mRNA levels.[2] | [2] |
| Mice | This compound alone | Not Specified | mRNA Levels (Hippocampus) | Did not increase BDNF mRNA levels under these experimental conditions.[2] | [2] |
| Rats | Sub-chronic administration of this compound for 6 days | 6 days | Not Specified | Produced a significant antidepressant-like effect, consistent with AMPA receptor activation and subsequent BDNF production.[1] | [1] |
| Cynomolgus Monkeys (Chronic Stress Model) | This compound | 2 weeks | Plasma Protein Levels | Increased expression of BDNF.[3] | [3] |
Experimental Protocols:
-
Animal Models: Studies have utilized mice, rats, and non-human primates. In some cases, stress-induced models of depression are used to better mimic the clinical condition.
-
Drug Administration: this compound is typically administered orally (p.o.).
-
Tissue Collection and Analysis: For mRNA analysis, brain regions such as the hippocampus are dissected, and RNA is extracted for quantification by methods like qPCR. For protein analysis, plasma samples are collected for BDNF measurement by ELISA.
Clinical Studies in Humans
The translation of preclinical findings to human subjects is a critical step in drug development. A first-in-human, randomized, double-blind, placebo-controlled Phase I study (NCT02561156) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[4] In this study, single and multiple rising doses of this compound were administered. While the drug was found to be safe and well-tolerated, an increase in plasma BDNF levels was not detected in these healthy participants.[4]
Possible Explanations for the Discrepancy:
-
Healthy vs. Disease State: The healthy volunteers in the Phase I study had normal baseline BDNF levels. The neurotrophic effects of this compound may be more pronounced in individuals with deficient BDNF levels, as is often the case in MDD.
-
Peripheral vs. Central BDNF: Plasma BDNF levels may not accurately reflect the changes occurring within specific brain regions, such as the hippocampus and prefrontal cortex, which are more relevant to depression.
-
Dose and Duration: The doses and treatment duration used in the Phase I study may not have been sufficient to induce a measurable change in peripheral BDNF levels in healthy individuals.
Further clinical trials in patient populations are necessary to fully elucidate the effects of this compound on both central and peripheral BDNF levels in the context of MDD.
Conclusion
Preclinical evidence from in vitro and in vivo studies strongly supports the role of this compound in increasing BDNF levels through the potentiation of AMPA receptor signaling and the subsequent activation of the Akt/ERK-mTOR pathway. While a Phase I study in healthy volunteers did not show an increase in plasma BDNF, this does not preclude a therapeutic effect in patients with MDD, where baseline BDNF levels may be compromised. The continued investigation of this compound in clinical trials will be crucial to determine its efficacy as a novel antidepressant and to further understand its impact on BDNF and neuroplasticity in humans. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the mechanism of action of this compound and its potential as a BDNF-enhancing therapeutic agent.
References
- 1. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TAK-653: A Technical Guide to its Cognitive-Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies on TAK-653, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator, for cognitive enhancement. This document synthesizes available data on its mechanism of action, efficacy in various animal models, and the experimental protocols utilized in these critical studies.
Core Mechanism of Action: Potentiating Synaptic Strength
This compound is an AMPA receptor potentiator with minimal agonistic activity.[1][2][3][4] Unlike direct agonists, this compound enhances the response of AMPA receptors to the endogenous neurotransmitter glutamate (B1630785).[2][3] This mechanism is believed to facilitate the phasic activation of AMPA receptors by physiologically released glutamate, which is key to enhancing synaptic and cognitive functions.[3][4] Preclinical evidence suggests that this mode of action avoids the nonselective activation of resting AMPA receptors, which may negatively impact cognitive processes.[3]
The cognitive-enhancing effects of this compound are linked to its ability to activate downstream signaling pathways crucial for synaptic plasticity. In rat primary cortical neurons, this compound has been shown to significantly increase the phosphorylation and activation of mTOR and p70S6 kinase, along with their upstream regulators Akt and ERK.[1][5] Furthermore, this compound administration leads to an increase in brain-derived neurotrophic factor (BDNF) protein and mRNA levels, a key molecule involved in learning and memory.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in various cognitive and related domains.
Table 1: In Vitro and Molecular Effects of this compound
| Parameter | Model System | Effect | Concentration / Dose | Reference |
| mTOR, p70S6K, Akt, ERK Phosphorylation | Rat Primary Cortical Neurons | Significant Increase | Not Specified | [1] |
| BDNF Protein Levels | Rat Primary Cortical Neurons | Significant Increase | Not Specified | [1] |
| BDNF mRNA Levels | AMPA-treated Mice | Significant Increase | 3 and 10 mg/kg, p.o. | [2] |
| AMPA-induced Ca2+ Influx | hGluA1i-expressing CHO cells & Primary Neurons | Potentiation | Not Specified | [2][3] |
| AMPA-elicited Currents | Primary Neurons | Augmentation | Not Specified | [3] |
| AMPA-R-mediated EPSPs | Brain Slices | Potent Enhancement | Not Specified | [2][3] |
Table 2: Efficacy of this compound in Preclinical Cognitive and Behavioral Models
| Cognitive Domain | Animal Model | Test | Effective Dose (p.o.) | Key Finding | Reference |
| Visual Learning & Memory | Rat | Novel Object Recognition (NOR) | 0.03, 0.1, 0.3 mg/kg | Significantly improved Novelty Discrimination Index (NDI). | [2] |
| Working Memory | Monkey | Delayed Match-to-Sample (DMTS) | 0.06 mg/kg | Significantly increased accuracy at a 16-s delay interval. | [2][6] |
| Social Interaction | Poly-I:C Mouse Model | Social Approach-Avoidance Test | 0.3 mg/kg | Ameliorated social deficits. | [6] |
| Antidepressant-like Effect | Rat | Reduction of Submissive Behavior Model (RSBM) | Not Specified (sub-chronic) | Significant antidepressant-like effect after 6 days of administration. | [1] |
| Antidepressant-like Effect | Cynomolgus Monkey (Chronic Stress Model) | Behavioral and Plasma Analysis | Not Specified (2-week treatment) | Alleviated depression-like behaviors, decreased cortisol and IL-6, and increased BDNF. | [5][7] |
Table 3: Safety Profile of this compound
| Parameter | Animal Model | Key Finding | Reference |
| Convulsion Risk | Rat | Wide safety margin: 419-fold (plasma Cmax) and 1017-fold (AUC plasma) against convulsions. | [2][3][4] |
| Hyperlocomotion | Rat | Did not induce hyperlocomotion, a behavioral index associated with psychotomimetic side effects. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Novel Object Recognition (NOR) Test
-
Principle: This test assesses visual learning and memory in rodents based on their innate preference to explore novel objects over familiar ones.
-
Apparatus: A square open-field arena (e.g., 45 cm x 45 cm x 40 cm). A variety of objects with different shapes, colors, and textures are used, ensuring they cannot be easily displaced by the animal and have no innate rewarding or aversive properties.
-
Procedure:
-
Habituation: On the first day, each rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Acquisition (T1): 24 hours after habituation, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 5-10 minutes). This compound or vehicle is administered orally (p.o.) at a specified time (e.g., 2 hours) before this phase.
-
Testing/Retention (T2): After a retention interval (e.g., 2 hours), the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. The Novelty Discrimination Index (NDI) or Preference Index (PI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Delayed Match-to-Sample (DMTS) Task
-
Principle: This task evaluates working memory in non-human primates. The animal must remember a sample stimulus over a delay period to make a correct choice.
-
Apparatus: A computer-controlled testing chamber with a touch screen or response levers.
-
Procedure:
-
Trial Initiation: The monkey initiates a trial by pressing a lever or touching a specific area on the screen.
-
Sample Presentation: A sample stimulus (e.g., a specific image) is presented for a short duration (e.g., 500 ms).
-
Delay Period: The sample stimulus is removed, and a variable delay interval follows (e.g., 0, 4, 8, or 16 seconds).
-
Choice Presentation: Two or more stimuli are presented, one of which matches the sample.
-
Response and Reward: The monkey must select the stimulus that matches the sample to receive a reward (e.g., a food pellet or drop of juice). An incorrect response results in a timeout or a mild aversive stimulus (e.g., an air puff).
-
-
Data Analysis: The primary measure is the accuracy of responses at different delay intervals. An increase in accuracy, particularly at longer delays, indicates an improvement in working memory. This compound or vehicle is typically administered orally a set time before the testing session.
Western Blot for mTOR Pathway Proteins
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated (activated) forms of mTOR, Akt, and ERK, in tissue or cell lysates.
-
Procedure:
-
Sample Preparation: Rat primary cortical neurons are treated with this compound or vehicle. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., anti-p-mTOR, anti-mTOR).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
-
Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified. The level of the phosphorylated protein is typically normalized to the level of the total protein to determine the extent of activation.
Visualizations
Signaling Pathway of this compound
Caption: this compound's proposed signaling cascade for cognitive enhancement.
Experimental Workflow for the Novel Object Recognition (NOR) Test
Caption: Workflow of the Novel Object Recognition (NOR) test.
References
- 1. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine Impairs Auditory Delayed Matching-to-Sample Performance in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acquisition and maintenance of delayed matching-to-sample in tufted capuchin monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
TAK-653: A Technical Guide to its Minimal Agonistic Activity and Favorable Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-653 is a novel, orally bioavailable, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity.[1][2] This characteristic is hypothesized to contribute to its favorable safety profile, particularly a wide therapeutic window and a reduced risk of the excitotoxic side effects, such as seizures, that have been associated with previous AMPA receptor agonists.[2] Preclinical and clinical studies have demonstrated this compound's potential as a rapidly acting antidepressant and a cognitive enhancer.[3][4] This technical guide provides an in-depth overview of this compound's pharmacological properties, focusing on its minimal agonistic activity and safety profile, and details the experimental protocols used in its evaluation.
Core Mechanism of Action: Minimal Agonism
This compound acts as a PAM at AMPA receptors, meaning it enhances the receptor's response to the endogenous agonist, glutamate (B1630785), without directly activating the receptor in the absence of glutamate.[5][6] This agonist-dependent activation is a key feature that distinguishes this compound from other AMPA receptor modulators with more pronounced agonistic effects.[5] The minimal agonistic activity of this compound is believed to be crucial for its favorable safety profile, as it avoids the non-selective activation of resting AMPA receptors which can lead to excitotoxicity and seizures.
Signaling Pathway
This compound potentiates AMPA receptor activity, leading to the activation of downstream signaling pathways implicated in neuroplasticity and antidepressant effects.[1] This includes the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and subsequent production of brain-derived neurotrophic factor (BDNF).[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's potency, efficacy, and safety profile.
Table 1: In Vitro Potency and Agonistic Activity
| Assay | Species | Cell Type | Parameter | This compound Value | Comparator Value (Compound) | Reference |
| Ca²+ Influx Assay | Human | hGluA1i-expressing CHO cells | Potentiation EC₅₀ | Not specified | Not specified | [5] |
| Ca²+ Influx Assay | Rat | rGluA1i-expressing CHO cells | Potentiation EC₅₀ | Not specified | Not specified | [5] |
| Whole-Cell Patch Clamp | Rat | Primary Hippocampal Neurons | Potentiation EC₅₀ (with 1 µM AMPA) | 4.4 µM | 2.3x less potent than LY451646 | [5] |
| Whole-Cell Patch Clamp | Rat | Primary Hippocampal Neurons | Agonistic Effect (% of 100 µM AMPA) | 1.7% (at 30 µM) | 39% (LY451646 at 30 µM) | [5] |
Table 2: In Vivo Efficacy and Safety Margin
| Model | Species | Endpoint | Effective Dose | Safety Margin (Convulsion) | Reference |
| Novel Object Recognition | Rat | Improved Novelty Discrimination | 0.03, 0.1, 0.3 mg/kg, p.o. | Not specified | [5] |
| Delayed Match-to-Sample | Monkey | Improved Working Memory Accuracy | Not specified | Not specified | [3] |
| Reduction of Submissive Behavior | Rat | Antidepressant-like Effect | 0.1 or 1 mg/kg (oral, once daily) | Not specified | [3] |
| General Safety | Rat | Convulsion | Not specified | 419-fold (plasma Cmax), 1017-fold (AUC plasma) |
Table 3: Human Pharmacokinetics and Safety
| Study Type | Population | Doses | Key Findings | Adverse Events | Reference |
| Phase 1, SRD | Healthy Volunteers | 0.3, 1, 3, 5, 9, 18 mg (single oral) | Rapidly absorbed (Tmax: 1.25-5h), Half-life: 33.1-47.8h, Rapid brain penetration (CSF/plasma ratio: 0.056) | Safe and well-tolerated; all TEAEs mild or moderate | [8] |
| Phase 1, MRD | Healthy Volunteers | 0.3, 1, 3, 6, 9 mg (once daily for 13 days) | 3- to 4-fold accumulation | Safe and well-tolerated; no dose relationship in TEAEs | [8] |
| CNS Pharmacodynamics | Healthy Volunteers | 0.5 mg and 6 mg (single oral) | CNS stimulatory effects; increased cortical excitability | Well-tolerated; most frequent AEs were somnolence and headache | [9][10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
This assay is used to determine the potentiation of AMPA receptor activity by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing human or rat GluA1i subunits are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. This compound or a vehicle control is added to the wells at various concentrations.
-
Glutamate Stimulation: After a brief incubation with the compound, a fixed concentration of glutamate is added to stimulate the AMPA receptors.
-
Fluorescence Measurement: Changes in intracellular calcium are measured immediately using a fluorescence plate reader. The potentiation effect is calculated as the increase in fluorescence in the presence of this compound compared to glutamate alone.
This electrophysiological technique directly measures the ion currents flowing through AMPA receptors in neurons.
Protocol:
-
Slice Preparation: Coronal brain slices containing the hippocampus or cortex are prepared from rats.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast optics.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the neuron's membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: AMPA receptor-mediated currents are evoked by local application of AMPA or by electrical stimulation of afferent fibers. Currents are recorded in voltage-clamp mode.
-
Compound Application: this compound is applied via the perfusion system to determine its effect on the amplitude and kinetics of the AMPA receptor-mediated currents.
In Vivo Behavioral Assays
This model assesses the antidepressant-like effects of compounds in rats.[4][11]
Protocol:
-
Pairing: Rats are housed in pairs and subjected to a food competition test to establish dominant-submissive relationships. The submissive rat is identified as the one spending significantly less time at the feeder.
-
Treatment: Submissive rats are treated with this compound or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 6 days).[1]
-
Testing: The food competition test is repeated at various time points during the treatment period.
-
Data Analysis: The time spent at the feeder by the submissive rat is recorded and compared between the treatment and control groups. A significant increase in feeding time in the treated group indicates an antidepressant-like effect.
The NOR test evaluates a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.[1][5][3]
Protocol:
-
Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 to 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set time (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object. An increased discrimination index in the this compound treated group compared to the control group suggests cognitive enhancement.
The DMS task is a widely used paradigm to assess working memory in non-human primates.[3][12]
Protocol:
-
Apparatus: The monkey is seated in a primate chair in front of a touch-sensitive computer screen.
-
Trial Initiation: The monkey initiates a trial by touching a start stimulus on the screen.
-
Sample Presentation: A sample stimulus (e.g., a specific shape or color) is briefly presented on the screen.
-
Delay Period: The screen is blanked for a variable delay interval.
-
Choice Presentation: Two or more choice stimuli are presented on the screen, one of which matches the sample stimulus.
-
Response: The monkey must touch the stimulus that matches the sample to receive a reward.
-
Data Analysis: The accuracy of the monkey's responses at different delay intervals is recorded. Improved accuracy in the this compound treated condition indicates an enhancement of working memory.
Visualization of Experimental and Safety Logic
The following diagrams illustrate the workflow for assessing agonistic activity and the logical basis for this compound's favorable safety profile.
Conclusion
This compound represents a promising advancement in the development of AMPA receptor modulators. Its defining characteristic of minimal agonistic activity, coupled with its potentiation of glutamate-mediated AMPA receptor function, appears to be the cornerstone of its robust antidepressant-like and pro-cognitive effects, as well as its favorable safety and tolerability profile. The comprehensive preclinical and clinical data generated to date support the continued investigation of this compound for the treatment of major depressive disorder and other central nervous system disorders. The experimental methodologies detailed herein provide a framework for the continued exploration of this compound and other novel AMPA receptor potentiators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. Reduction of Submissive Behavior Model for antidepressant drug activity testing: study using a video-tracking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of submissive behavior in rats: a test for antidepressant drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
TAK-653: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653, also known as osavampator, is a novel, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal direct agonistic activity, a characteristic that distinguishes it from earlier generations of AMPA receptor modulators and contributes to a favorable safety profile.[3][4] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation. This compound is currently under investigation for treatment-resistant depression and has shown potential for enhancing cognitive functions.[1][5]
Mechanism of Action
This compound enhances the physiological effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, by binding to an allosteric site on the AMPA receptor.[1][6] This binding potentiates the receptor's response to glutamate, leading to an overall increase in excitatory neurotransmission.[5] A key feature of this compound is its agonist-dependent activity; it potentiates AMPA receptor function primarily in the presence of glutamate, thus amplifying endogenous glutamatergic signaling rather than causing non-specific activation.[7] This targeted modulation is thought to be crucial for its therapeutic effects and improved safety margin, particularly concerning the risk of seizures associated with some AMPA receptor agonists.[4][7]
The neuroprotective and antidepressant-like effects of this compound are mediated through the activation of downstream signaling pathways crucial for neuroplasticity and cell survival.[3][8] Notably, this compound has been shown to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and increase the production of brain-derived neurotrophic factor (BDNF).[3][8]
Signaling Pathways
The binding of this compound to AMPA receptors initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects. The primary signaling pathway implicated is the BDNF-TrkB-mTOR cascade.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Dose | Route | Value | Outcome | Reference(s) |
| Plasma Half-life | Rat | 1 mg/kg | p.o. | 1.9 hours | - | [5] |
| Cmax | Rat | - | - | 419-fold safety margin vs. convulsion | Safety | [7] |
| AUC | Rat | - | - | 1017-fold safety margin vs. convulsion | Safety | [7] |
| Antidepressant-like Effect | Rat | 0.1 or 1 mg/kg daily | p.o. | Significant | Reduction of submissive behavior | |
| Cognitive Enhancement | Rat | 0.03, 0.1, 0.3 mg/kg | p.o. | Significant improvement in NDI | Novel Object Recognition Test | |
| Cognitive Enhancement | Monkey | 0.06 mg/kg | p.o. | Significant increase in accuracy | Delayed Match-to-Sample Task | |
| BDNF mRNA Increase | Mouse | 3 and 10 mg/kg | p.o. | Significant | In hippocampus with AMPA co-administration |
Table 2: Human Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Study Population | Dose | Route | Value | Outcome | Reference(s) |
| Tmax | Healthy Volunteers | 0.3 - 18 mg | p.o. | 1.25 - 5 hours | - | |
| Terminal Half-life | Healthy Volunteers | 0.3 - 18 mg | p.o. | 33.1 - 47.8 hours | - | |
| Cmax (Single Dose) | Healthy Volunteers | 0.3 - 18 mg | p.o. | 3.63 - 126 ng/mL | - | |
| Cmax (Multiple Doses) | Healthy Volunteers | 0.3 - 9 mg daily | p.o. | 7.86 - 243 ng/mL | - | |
| Plasma Levels (0.5h post-dose) | Healthy Volunteers | 0.5 mg | p.o. | 0.99 (0.94) ng/mL | - | |
| Plasma Levels (2.5h post-dose) | Healthy Volunteers | 0.5 mg | p.o. | 4.19 (0.83) ng/mL | - | |
| Plasma Levels (0.5h post-dose) | Healthy Volunteers | 6 mg | p.o. | 2.57 (3.29) ng/mL | - | |
| Plasma Levels (2.5h post-dose) | Healthy Volunteers | 6 mg | p.o. | 45.99 (8.84) ng/mL | - | |
| Saccadic Peak Velocity | Healthy Volunteers | 0.5 mg | p.o. | Increased by 19.49 degrees/second | Psychostimulant-like effect | |
| Adaptive Tracking | Healthy Volunteers | 6 mg | p.o. | Improved by 1.68% | Psychostimulant-like effect |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.
In Vitro Assays
1. Western Blot for Phosphorylated mTOR and p70S6 Kinase in Primary Cortical Neurons
This protocol is a representative method for assessing the activation of the mTOR pathway.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.
-
Treatment: Neurons are treated with varying concentrations of this compound for a specified duration.
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated mTOR (e.g., Ser2448) and phosphorylated p70S6K (e.g., Thr389), as well as total mTOR and p70S6K for normalization.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
2. ELISA for BDNF Protein Levels in Primary Neuronal Culture Supernatants
This protocol outlines a standard procedure for quantifying secreted BDNF.
-
Sample Collection: Cell culture supernatants from primary neurons treated with this compound are collected.
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for rat BDNF.
-
Standards and samples are added to the wells and incubated for 1-2 hours at 37°C.
-
The plate is washed, and a biotinylated detection antibody for BDNF is added and incubated for 1 hour at 37°C.
-
After another wash, streptavidin-HRP is added and incubated for 30 minutes at 37°C.
-
A final wash is performed, and TMB substrate is added. The reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the concentration of BDNF in the samples is determined by comparison to the standard curve.
-
In Vivo Models
1. Reduction of Submissive Behavior (RSB) Model in Rats
This model is used to assess antidepressant-like activity.[3]
-
Pairing: Rats are housed in pairs and a dominant-submissive relationship is established through a food competition test. Submissive rats are identified as those spending significantly less time at the feeder.
-
Treatment: Submissive rats are treated with this compound or vehicle for a specified period (e.g., 6 days).[3]
-
Testing: The time spent at the feeder by the submissive rat is measured during a food competition test.
-
Outcome: A significant increase in the time spent at the feeder by the treated submissive rat is indicative of an antidepressant-like effect.[3]
2. Chronic Unpredictable Mild Stress (CUMS) Model in Monkeys
This model induces depressive-like behaviors in non-human primates.[3]
-
Stress Protocol: Monkeys are subjected to a variety of mild, unpredictable stressors over an extended period (e.g., 12 weeks).[3] Stressors can include changes in housing, social isolation, and exposure to novel objects or sounds.[4]
-
Behavioral Assessment: Depressive-like behaviors such as reduced motivation for food, increased huddling, and decreased locomotion are quantified.[3]
-
Treatment: Following the stress period, monkeys are treated with this compound.[3]
-
Outcome: Reversal of the stress-induced behavioral deficits indicates antidepressant-like efficacy.[3]
3. Novel Object Recognition (NOR) Test in Rats
This test assesses recognition memory.
-
Habituation: Rats are habituated to the testing arena.
-
Familiarization Phase: Rats are allowed to explore two identical objects in the arena.
-
Test Phase: After a delay, one of the objects is replaced with a novel object, and the rat is returned to the arena.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory. The Novelty Discrimination Index (NDI) is calculated.
4. Delayed Match-to-Sample (DMTS) Task in Monkeys
This task evaluates working memory and cognitive flexibility.
-
Task: A monkey is presented with a sample stimulus. After a delay period, the sample stimulus is presented again along with one or more distractor stimuli. The monkey must select the stimulus that matches the sample to receive a reward.
-
Treatment: this compound is administered prior to the testing session.
-
Outcome: An increase in the percentage of correct responses, particularly at longer delay intervals, indicates an improvement in working memory.
Logical Relationships in this compound's Mechanism
The therapeutic potential of this compound is based on a logical cascade of events, from receptor modulation to downstream cellular changes, which is hypothesized to produce a better safety profile than direct agonists.
Conclusion
This compound represents a promising advancement in the development of therapies targeting the glutamatergic system for neuropsychiatric disorders. Its unique profile as a positive allosteric modulator of the AMPA receptor with minimal agonistic activity allows for the enhancement of endogenous synaptic activity, leading to the activation of key neurotrophic pathways. The preclinical and early clinical data suggest that this compound possesses neuroprotective, antidepressant-like, and cognitive-enhancing properties with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and similar compounds, which hold the potential to offer novel therapeutic strategies for patients with treatment-resistant depression and other conditions characterized by synaptic dysfunction. Further research is warranted to fully elucidate its long-term efficacy and safety in clinical populations.
References
- 1. biosensis.com [biosensis.com]
- 2. gentaurpdf.com [gentaurpdf.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Western Blotting for Neuronal Proteins [protocols.io]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Rat BDNF(Brain Derived Neurotrophic Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Whitepaper: TAK-653 - A Novel AMPA Receptor Potentiator for Enhancing Synaptic Plasticity and Learning
Audience: Researchers, scientists, and drug development professionals.
Abstract
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity mechanisms such as long-term potentiation (LTP) that underlie learning and memory[1]. While the therapeutic potential of modulating AMPA receptors for cognitive enhancement is significant, development has been hampered by the narrow therapeutic window of early compounds, often associated with excitotoxicity and seizure risk[2][3]. TAK-653 is a novel, investigational AMPA receptor positive allosteric modulator (PAM) distinguished by its minimal intrinsic agonistic activity[3][4]. This characteristic allows it to selectively potentiate synaptic responses to physiologically released glutamate, enhancing synaptic plasticity and cognitive function across multiple domains while maintaining a favorable safety profile[2][3]. Preclinical and clinical data indicate that this compound enhances synaptic transmission, promotes the synthesis of key neurotrophic factors, and improves performance in memory and executive function tasks, positioning it as a promising therapeutic candidate for addressing cognitive impairment in neuropsychiatric disorders[5][6][7].
Introduction to AMPA Receptor Modulation
Glutamatergic signaling is fundamental to higher-order cognitive functions. Within this system, AMPA receptors mediate the majority of fast excitatory neurotransmission and are crucial for the induction and expression of LTP, a persistent strengthening of synapses that is a primary cellular correlate of learning and memory[1][8][9]. The rationale for developing AMPA receptor PAMs is to directly enhance these processes, thereby improving cognitive function. However, the development of early AMPA potentiators was challenged by bell-shaped dose-responses and a high risk of seizures, largely attributed to their significant agonistic properties which lead to non-selective receptor activation[2][3]. The therapeutic challenge is to potentiate synaptic activity in a physiologically relevant manner without causing global, uncontrolled network excitation.
This compound: A Differentiated Approach
This compound (also known as osavampator) is a novel AMPA receptor PAM designed to overcome the limitations of earlier compounds[10]. Its defining feature is its minimal agonistic activity[3][4]. Unlike compounds that can directly activate AMPA receptors in the absence of glutamate, this compound's action is strictly dependent on the presence of the endogenous agonist, glutamate[2][3]. This ensures that it primarily facilitates the phasic activation of AMPA receptors during active neurotransmission, rather than tonically activating resting receptors[2]. This agonist-dependent mechanism is hypothesized to be key to its robust enhancement of synaptic and cognitive functions and its significantly wider safety margin[3].
Core Mechanism of Action
Molecular Interaction and Downstream Signaling
This compound binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner[2][3]. This allosteric modulation enhances the receptor's response to glutamate, leading to increased Ca²⁺ influx through the receptor channel[3][11]. In rat primary cortical neurons, this potentiation triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and cell resilience. This compound has been shown to significantly increase the phosphorylation and activation of key signaling proteins, including Akt, extracellular signal-regulated kinase (ERK), the mechanistic target of rapamycin (B549165) (mTOR), and p70S6 kinase[4][5].
Furthermore, this signaling cascade culminates in increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin essential for neuronal survival, growth, and synaptic plasticity[4][11][12]. This mechanism of action shows significant overlap with the proposed pathways for rapid-acting antidepressants like ketamine, which also rely on AMPA receptor activation and subsequent BDNF release to exert their therapeutic effects[4][13].
References
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synaptic basis of rapid antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of TAK-653: A Novel AMPA Receptor Potentiator for Neuropsychiatric Disorders
An In-Depth Technical Guide on the Early Research and Therapeutic Targets of TAK-653
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an investigational novel small molecule that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Early research has positioned this compound as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, most notably major depressive disorder (MDD).[3][4] Its unique mechanism of action, characterized by minimal agonistic activity, suggests a favorable safety profile compared to earlier AMPA receptor modulators, potentially mitigating the risk of excitotoxicity and seizures.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its therapeutic targets, mechanism of action, and the experimental methodologies employed in its initial characterization.
Therapeutic Target: The AMPA Receptor
The primary therapeutic target of this compound is the AMPA receptor, a key ionotropic glutamate (B1630785) receptor in the CNS responsible for fast synaptic transmission.[5] Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors are pivotal in mediating synaptic plasticity, a fundamental process for learning and memory.[7] Dysfunction in the glutamate system has been implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders.[8]
This compound is designed to enhance the function of AMPA receptors only when they are activated by the endogenous ligand, glutamate.[2] This activity-dependent modulation is a critical feature, as it avoids the non-specific activation of resting AMPA receptors, a characteristic linked to the adverse effects of earlier AMPA receptor agonists.[1][5]
Mechanism of Action and Signaling Pathways
This compound is a positive allosteric modulator, meaning it binds to a site on the AMPA receptor distinct from the glutamate-binding site.[1] This binding potentiates the receptor's response to glutamate, leading to an increased influx of calcium ions (Ca²⁺) and enhanced downstream signaling.[5]
Early research indicates that this compound's potentiation of AMPA receptor activity triggers key intracellular signaling cascades implicated in neuroplasticity and antidepressant responses. Notably, in rat primary cortical neurons, this compound has been shown to significantly increase the phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase, as well as their upstream regulators Akt and extracellular signal-regulated kinase (ERK).[3][9] Furthermore, this compound treatment leads to a significant increase in the protein levels of brain-derived neurotrophic factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[3][9] This mechanism of action mirrors some of the downstream effects observed with the rapid-acting antidepressant ketamine, which also involves AMPA receptor activation.[3]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Agonistic Activity
| Assay Type | Cell Type | Parameter | This compound |
| Intracellular Ca²⁺ Influx | Rat Primary Neurons | Potentiation EC₅₀ (µM) | 0.93 |
| Agonistic Effect (%) | 4.8 | ||
| Electrophysiological Recordings | Rat Primary Hippocampal Neurons | Potentiation EC₅₀ (µM) | 4.4 |
| Agonistic Effect (%) | 1.7 | ||
| Agonistic effect is expressed as a percentage of the maximal response induced by an AMPA receptor agonist.[10] |
Table 2: Pharmacokinetics in Humans (Phase I, Single and Multiple Rising Doses)
| Dose Type | Dose Range | Tₘₐₓ (hours) | t₁/₂ (hours) | Cₘₐₓ (ng/mL) | CSF/Plasma Ratio |
| Single Rising Dose | 0.3 - 18 mg | 1.25 - 5 | 33.1 - 47.8 | 3.63 - 126 | 0.056 |
| Multiple Rising Dose | 0.3 - 9 mg | 1.25 - 5 | 33.1 - 47.8 | 7.86 - 243 | 0.056 |
| Data from a first-in-human, randomized, double-blind, placebo-controlled study in healthy volunteers.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are outlined below.
In Vitro Ca²⁺ Influx Assay
Objective: To determine the potency and agonistic activity of this compound on AMPA receptors.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in appropriate media.
-
Fluorescent Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: A baseline fluorescence is established before the addition of this compound at various concentrations, either alone (to assess agonistic activity) or in the presence of a sub-maximal concentration of AMPA (to assess potentiation).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The EC₅₀ for potentiation is calculated from the concentration-response curve of this compound in the presence of AMPA. Agonistic activity is determined as the percentage of the maximal response induced by a saturating concentration of AMPA.
Electrophysiological Recordings
Objective: To characterize the effects of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured rat primary hippocampal neurons.
-
Recording Setup: Neurons are voltage-clamped at a holding potential of -70 mV.
-
Drug Perfusion: AMPA is applied to elicit an inward current. This compound is then co-applied with AMPA at various concentrations to assess its potentiating effect. To measure agonistic activity, this compound is applied in the absence of AMPA.
-
Data Acquisition and Analysis: The amplitude of the AMPA-elicited currents is measured before and after the application of this compound. The potentiation is quantified by the increase in current amplitude, and the EC₅₀ is determined.
Experimental Workflow for Electrophysiology
In Vivo Behavioral Models
Objective: To assess the antidepressant-like and pro-cognitive effects of this compound in animal models.
Reduction of Submissive Behavior Model (Rat):
-
Model Induction: Rats are subjected to a resident-intruder paradigm, where they are repeatedly defeated by a dominant resident rat, leading to submissive behavior.
-
Drug Administration: this compound is administered orally to the submissive rats over a period of several days.
-
Behavioral Assessment: The duration of submissive postures (e.g., defensive upright, supine) is measured during a subsequent encounter with a dominant rat. A reduction in submissive behavior is indicative of an antidepressant-like effect.[3]
Cognitive Function Assessment (Rat and Monkey):
-
Novel Object Recognition (NOR) Test (Rat): This test assesses recognition memory. Rats are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. Improved performance is indicated by a preference for the novel object.[12]
-
Delayed Match-to-Sample (DMS) Task (Monkey): This task evaluates working memory. A monkey is presented with a sample stimulus, followed by a delay. Then, the monkey is required to choose the matching stimulus from a set of options to receive a reward. The accuracy of responses over varying delay intervals is measured.[8]
Safety and Tolerability
A key aspect of the early research on this compound is its favorable safety profile. Unlike some previous AMPA receptor modulators, this compound exhibits minimal agonistic properties, which is hypothesized to reduce the risk of seizures and bell-shaped dose-response effects.[5][6] In preclinical studies, this compound demonstrated a wide safety margin against convulsions in rats.[5][6] Furthermore, in a first-in-human study with single and multiple rising doses, this compound was found to be safe and well-tolerated in healthy volunteers, with no dissociative adverse effects reported.[11][13]
Conclusion
Early research on this compound has established it as a promising clinical candidate with a novel mechanism of action. Its role as a positive allosteric modulator of the AMPA receptor with minimal agonistic activity distinguishes it from previous compounds in its class. The potentiation of AMPA receptor function by this compound leads to the activation of key downstream signaling pathways, including the mTOR and BDNF pathways, which are critically involved in synaptic plasticity and are implicated in the therapeutic effects of rapid-acting antidepressants. Preclinical and early clinical data have demonstrated its potential for treating major depressive disorder and cognitive deficits, supported by a favorable safety and tolerability profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various neuropsychiatric disorders.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elevatebiohacking.com [elevatebiohacking.com]
- 8. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TAK-653: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is an investigational selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal agonistic activity, which is thought to contribute to a wider safety margin compared to other AMPA receptor agonists that carry a risk of seizures.[3][4] this compound enhances the response of AMPA receptors to the endogenous ligand glutamate, a key neurotransmitter involved in synaptic plasticity, learning, and memory.[2] Preclinical studies in rodent models have demonstrated its potential as a cognitive enhancer and a rapid-acting antidepressant.[3][5] This document provides detailed application notes and experimental protocols for conducting in vivo rodent studies with this compound.
Mechanism of Action
This compound potentiates AMPA receptor function in a glutamate-dependent manner.[6] By binding to an allosteric site on the AMPA receptor, it modulates the receptor's conformation to increase the amplitude and duration of glutamate-gated currents. This enhancement of glutamatergic neurotransmission is believed to underlie its pro-cognitive and antidepressant-like effects.[5][7] A key downstream effect of this compound-mediated AMPA receptor potentiation is the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and increased production of brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic plasticity and neuronal health.[5][8]
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
Pharmacokinetics in Rodents
| Parameter | Species | Dose | Route | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Rat | 1 mg/kg | Oral | 1 - 2 hours | [7] |
| Plasma Half-life (t1/2) | Rat | 1 mg/kg | Oral | 1.9 hours | [7] |
| Safety Margin vs. Convulsion (Plasma Cmax) | Rat | N/A | N/A | 419-fold | [3][9] |
| Safety Margin vs. Convulsion (Plasma AUC) | Rat | N/A | N/A | 1017-fold | [3][9] |
Efficacy in Rodent Behavioral Models
| Behavioral Test | Species | Treatment | Key Finding | Reference |
| Novel Object Recognition (NOR) | Rat | This compound (0.01 - 0.3 mg/kg, p.o.) | Improved recognition memory. | [7] |
| Radial Arm Maze (MK-801-induced deficit) | Rat | This compound | Ameliorated working memory deficits. | [3] |
| Reduction of Submissive Behavior Model (RSBM) | Rat | This compound (sub-chronic, 6 days) | Significant antidepressant-like effect. | [5][10] |
| Five-Choice Serial Reaction Time Task | Rat | This compound | Improved sustained attention in underperforming rats. | [3] |
Experimental Protocols
General Preparation and Administration
Vehicle Preparation: The vehicle for oral administration of this compound can be a solution of 0.5% methylcellulose (B11928114) in water. For subcutaneous or intraperitoneal injections, sterile saline or a solution containing DMSO and Tween 80 can be used, ensuring the final concentration of DMSO is minimal to avoid toxicity.
Drug Preparation and Administration: this compound can be administered orally (p.o.) via gavage.[3] Alternatively, for voluntary oral administration, the drug can be incorporated into a palatable jelly or tablet.[11] This method can reduce the stress associated with gavage.[11] Doses in rats have ranged from 0.03 to 50 mg/kg for antidepressant-like effects and 0.01 to 0.3 mg/kg for cognitive enhancement.[3] Peak plasma concentrations in rats are typically reached 1-2 hours after oral administration.[7]
Experimental Workflow: Behavioral Testing
Caption: General workflow for behavioral testing.
Protocol 1: Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To assess the effect of this compound on short-term recognition memory in rats.
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm), made of a non-porous material for easy cleaning. Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the rats.
Procedure:
-
Habituation:
-
Handle the rats for 5 minutes daily for 3-5 days before the experiment.
-
On the day before the test, allow each rat to explore the empty arena for 10 minutes to habituate to the environment.[12]
-
-
Acquisition Phase (T1):
-
Administer this compound (e.g., 0.01, 0.03, 0.1, or 0.3 mg/kg, p.o.) or vehicle 60-120 minutes before the acquisition trial.
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).[12]
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 1 hour to 24 hours), return the rat to the arena.[2]
-
The arena now contains one familiar object from the acquisition phase and one novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis:
-
Calculate a discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Radial Arm Maze (RAM) for Working and Reference Memory
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an NMDA receptor antagonist like MK-801.
Apparatus: An 8-arm radial maze with a central platform and arms radiating outwards. Food wells are located at the end of each arm.
Procedure:
-
Habituation and Training:
-
Rats should be food-deprived to 85-90% of their free-feeding body weight.
-
Habituate the rats to the maze by placing food rewards throughout the maze for several days.
-
Train the rats on the task: bait all 8 arms with a food reward. The rat must visit each arm only once to retrieve all rewards. An entry into an already visited arm is a working memory error. This continues until the rat has retrieved all rewards or a set time has elapsed (e.g., 10 minutes). Training continues until a stable baseline performance is achieved (e.g., < 2 errors per trial).
-
-
Testing with MK-801 and this compound:
-
Induce a cognitive deficit by administering MK-801 (e.g., 0.1 mg/kg, i.p.) 30 minutes before the test.
-
Administer this compound or vehicle at a specified time before the MK-801 injection (e.g., 60 minutes prior for oral administration).
-
Place the rat in the center of the maze and record the number of working memory errors (re-entries into baited arms) and reference memory errors (entries into unbaited arms, if applicable in the protocol variant).
-
Data Analysis:
-
Compare the number of working memory and reference memory errors between the different treatment groups (Vehicle, MK-801 only, MK-801 + this compound).
-
Use statistical tests such as ANOVA to determine significant differences.
Protocol 3: Reduction of Submissive Behavior Model (RSBM) for Antidepressant-like Effects
Objective: To assess the antidepressant-like properties of this compound.
Procedure:
-
Pairing and Dominance/Submission Establishment:
-
House male rats in pairs.
-
After an acclimatization period, introduce a food competition test. A single food source is provided in a test cage, and the time each rat spends feeding is recorded over a set period (e.g., 10 minutes) for several consecutive days.[13]
-
Pairs that consistently show a stable dominant-submissive relationship (one rat consistently spends significantly more time feeding than the other) are selected for the study.[6][13]
-
-
Treatment:
-
Testing:
-
Conduct the food competition test daily, shortly after drug administration.
-
Record the time the submissive rat spends feeding.
-
Data Analysis:
-
An increase in the feeding time of the submissive rat is indicative of an antidepressant-like effect.[6]
-
Compare the change in feeding time from baseline between the this compound and vehicle-treated groups using a repeated-measures ANOVA or a t-test on the change scores.
Safety and Other Considerations
-
This compound has a wide safety margin against convulsions in rats.[3][9]
-
Unlike ketamine, this compound does not appear to induce hyperlocomotion in rats, suggesting a lower potential for psychotomimetic side effects.[5][10]
-
As with any in vivo study, all procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Submissive Behavior Model for antidepressant drug activity testing: study using a video-tracking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umbrellalabs.is [umbrellalabs.is]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral dosing of rodents using a palatable tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Application Notes and Protocols for Oral Administration of Tak-653 in Rat Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of the AMPA receptor potentiator, Tak-653, in various rat behavioral models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pro-cognitive and antidepressant-like effects of this compound.
Introduction to this compound
This compound is a novel, selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity.[1][2] By potentiating AMPA receptor function in a glutamate-dependent manner, this compound enhances synaptic plasticity and neuronal signaling.[1] Preclinical studies in rats have demonstrated its potential as a rapid-acting antidepressant and a cognitive enhancer, with a favorable safety profile compared to AMPA receptor agonists which can be associated with seizures.[1][2] this compound has been shown to activate downstream signaling pathways, including Akt, ERK, mTOR, and p70S6 kinase, and to increase the expression of brain-derived neurotrophic factor (BDNF), all of which are implicated in neuroplasticity and antidepressant mechanisms.[1]
Pharmacokinetics and Dosing in Rats
Oral administration of this compound in rats has been shown to be effective across a range of doses.
| Parameter | Value | Reference |
| Effective Oral Dose Range | 0.03 - 50 mg/kg | [2] |
| Peak Plasma Concentration (Tmax) | 1 - 2 hours | [2] |
| Plasma Half-life (t1/2) | 1.9 hours | Not explicitly stated in search results |
Note: The plasma half-life of 1.9 hours was mentioned in a secondary source; primary pharmacokinetic studies should be consulted for definitive data.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the potentiation of AMPA receptor signaling, leading to the activation of downstream pathways crucial for synaptic plasticity and antidepressant effects.
References
- 1. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tak-653 Solubility in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-653, also known as Osavampator, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It exhibits minimal agonistic activity, making it a valuable tool for studying the therapeutic potential of AMPA receptor modulation with a potentially favorable safety profile.[4][5][6][7][8] In preclinical studies, this compound has demonstrated pro-cognitive and antidepressant-like effects.[1][6][7] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed application notes and protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) for such experimental purposes.
Data Presentation
This compound Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₃O₃S |
| Molecular Weight | 373.47 g/mol [1][2] |
| CAS Number | 1358751-06-0[1][2] |
Solubility of this compound in DMSO
There are some discrepancies across different suppliers regarding the exact solubility of this compound in DMSO. Researchers should consider the information from their specific source and, if necessary, perform their own solubility tests.
| Source | Reported Solubility in DMSO |
| ProbeChem | 10 mM[1] |
| AbMole BioScience | 10 mg/mL[2] |
| TargetMol | 11.7 mg/mL (31.33 mM) |
| Cayman Chemical | Slightly soluble: 0.1-1 mg/mL[9] |
| ChemicalBook | Slightly soluble: 0.1-1 mg/mL[3] |
Recommended Final DMSO Concentration in In Vitro Assays
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxic effects. The ideal concentration is at or below 0.1%.[10][11][12] However, the tolerance to DMSO can be cell-line specific.[10][11][13] It is highly recommended to perform a vehicle control experiment to assess the impact of DMSO on the specific cell line used in the assay. Concentrations above 1% are generally considered toxic to most mammalian cell lines in vitro.[10][13][14]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Complete cell culture medium
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on the higher reported solubility values. If using a source that indicates lower solubility, adjust the starting amount of this compound accordingly.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of this compound (Molecular Weight: 373.47 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Gently vortex the solution to ensure the compound is completely dissolved. If solubility issues are encountered, brief warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
It is crucial to perform serial dilutions to minimize the final DMSO concentration in the cell culture.
-
Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration (e.g., ≤ 0.1%), it is advisable to first prepare an intermediate dilution of the stock solution in sterile PBS or serum-free cell culture medium. For instance, a 1:100 dilution of the 10 mM DMSO stock solution will result in a 100 µM intermediate solution with 1% DMSO.
-
Final Dilution: Add the intermediate solution (or the stock solution for a direct dilution) dropwise to the pre-warmed complete cell culture medium while gently swirling. This gradual addition helps to prevent precipitation of the compound. For example, to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%, add 10 µL of a 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration used for the this compound treatment to account for any solvent effects.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of AMPA receptors. This enhances the receptor's response to glutamate, leading to increased calcium influx and the activation of downstream signaling pathways associated with neurotrophic effects and synaptic plasticity.[4][5][15]
Caption: Signaling pathway of this compound as an AMPA receptor PAM.
Experimental Workflow for this compound In Vitro Assay Preparation
The following diagram outlines the key steps for preparing this compound for use in cell-based assays.
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. probechem.com [probechem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | 1358751-06-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing TAK-653 Solutions in PEG-400 for Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity.[1][2][3] Its mechanism of action, which involves the potentiation of AMPA receptor signaling, has led to its investigation as a potential therapeutic agent for neuropsychiatric disorders, including depression and cognitive deficits.[4][5][6] Preclinical animal studies are crucial for evaluating the efficacy and safety of this compound. This document provides detailed application notes and protocols for the preparation of this compound solutions using Polyethylene Glycol 400 (PEG-400) as a vehicle for oral dosing in animal models.
PEG-400 is a low-molecular-weight polymer of ethylene (B1197577) oxide that is widely used as a solvent and vehicle in pharmaceutical formulations due to its low toxicity and high water solubility.[7][8] It is an effective solubilizing agent for compounds that are poorly soluble in water, enhancing their bioavailability upon oral administration.[7][9][10]
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of both this compound and PEG-400 is essential for successful formulation.
| Compound/Vehicle | Property | Value/Description | Reference |
| This compound | Molecular Formula | C₁₉H₂₂N₄O₄S | [4] |
| Molecular Weight | 418.47 g/mol | [4] | |
| Appearance | Crystalline solid | N/A | |
| Solubility in PEG-400 | Estimated to be around 5-6 mg/mL. A commercially available solution is offered at 4 mg/mL. | [2][11] | |
| Storage (Powder) | -20°C for up to 3 years. | [12] | |
| Storage (in Solvent) | -80°C for up to 1 year. | [12] | |
| PEG-400 | Appearance | Clear, colorless, viscous liquid | [8] |
| Average Molecular Weight | 380 to 420 g/mol | [8] | |
| Solubility | Soluble in water, acetone, alcohols, and other glycols. | [8] | |
| Biological Properties | Generally considered inert but can influence intestinal permeability and the activity of some drug transporters. | [9][13] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400), pharmaceutical grade
-
Analytical balance
-
Glass vials or tubes of appropriate volume
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or vortex mixer
-
Water bath or heating block (optional, for gentle warming)
-
Syringes and gavage needles for dosing
Protocol for Preparation of this compound Solution in PEG-400
This protocol describes the preparation of a 10 mL stock solution of this compound in PEG-400 at a concentration of 4 mg/mL. Adjust volumes and concentrations as needed for your specific experimental design.
-
Calculate Required Amounts:
-
To prepare 10 mL of a 4 mg/mL solution, you will need:
-
This compound: 10 mL * 4 mg/mL = 40 mg
-
PEG-400: 10 mL
-
-
-
Weighing this compound:
-
Accurately weigh 40 mg of this compound powder using an analytical balance and transfer it to a clean, dry glass vial.
-
-
Adding the Vehicle:
-
Add approximately 8 mL of PEG-400 to the vial containing the this compound powder.
-
-
Solubilization:
-
Cap the vial and vortex or stir the mixture using a magnetic stirrer.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve at room temperature, gentle heating (e.g., in a water bath at 37-40°C) can be applied. Intermittently vortex or stir the solution until all the powder is dissolved. Caution: Avoid excessive heat, which could degrade the compound.
-
Sonication can also be used to aid dissolution.[12]
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, transfer the solution to a 10 mL volumetric flask.
-
Rinse the vial with a small amount of PEG-400 and add the rinsing to the volumetric flask to ensure a complete transfer of the compound.
-
Add PEG-400 to the volumetric flask to bring the final volume to the 10 mL mark.
-
Mix the solution thoroughly to ensure homogeneity.
-
-
Storage and Handling:
-
Store the prepared solution in a tightly sealed container, protected from light.
-
For short-term storage (a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to maintain stability.[12]
-
Before each use, allow the solution to come to room temperature and vortex to ensure homogeneity, especially if it has been stored at a low temperature.
-
Diagrams
This compound Signaling Pathway
Caption: this compound enhances glutamate's effect on AMPA receptors, activating downstream mTOR signaling and BDNF release, which are associated with its antidepressant effects.[1][5][14]
Experimental Workflow for Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PEG 400 - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pglchem.com [pglchem.com]
- 12. This compound | iGluR | TargetMol [targetmol.com]
- 13. Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice [mdpi.com]
- 14. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Dosage of TAK-653 for Antidepressant Effects in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAK-653 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity. Emerging evidence from preclinical studies, primarily in rats, suggests its potential as a rapid-acting antidepressant. The mechanism of action is believed to involve the potentiation of AMPA receptor function, leading to the activation of downstream signaling pathways, including the mechanistic target of rapamycin (B549165) (mTOR) and increased expression of brain-derived neurotrophic factor (BDNF), key mediators of synaptic plasticity and antidepressant responses.[1][2] While comprehensive data on the antidepressant effects of this compound in mice are still emerging, existing studies on cognitive and social behaviors in mice, along with antidepressant studies in rats, provide a strong basis for establishing effective dosage ranges and experimental protocols.
This document provides detailed application notes and protocols for investigating the antidepressant-like effects of this compound in mice, drawing upon available data and established methodologies.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodents
| Species | Dosage Range (p.o.) | Administration | Observed Effects | Relevant Behavioral Tests | Reference(s) |
| Mouse | 0.3 mg/kg | Acute | Improved social interaction | Social Approach-Avoidance Test | [3] |
| Mouse | 3 and 10 mg/kg | Acute | Increased BDNF mRNA levels (in AMPA-treated mice) | N/A | |
| Rat | 0.03 - 50 mg/kg | Not specified | Significant antidepressant effects | Not specified | [4] |
| Rat | 0.1 and 1 mg/kg | Once daily | Antidepressant-like outcomes | Repeated-Stress-Based MDD Model | [4] |
| Rat | Not specified | Sub-chronic (6 days) | Significant antidepressant-like effect | Reduction of Submissive Behavior Model (RSBM) | [5] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Effects in Mice
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of immobility.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Transparent cylindrical tanks (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch or automated tracking software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle to different groups of mice.
-
A positive control group treated with a known antidepressant (e.g., imipramine (B1671792) at 20 mg/kg, i.p.) should be included.
-
Administer the compounds 60 minutes before the test.
-
-
Test Session:
-
Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into its respective cylinder.
-
The test duration is 6 minutes.[6]
-
Record the entire session using a video camera positioned to have a clear side view of the mouse.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time in the this compound treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
-
Protocol 2: Tail Suspension Test (TST) for Antidepressant-Like Effects in Mice
The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like activity. It is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)
-
Adhesive tape
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour prior to the test.
-
Drug Administration:
-
Administer this compound orally (p.o.) at selected doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle.
-
Include a positive control group (e.g., desipramine (B1205290) at 15 mg/kg, i.p.).
-
Administer the compounds 60 minutes before the test.
-
-
Test Session:
-
Data Analysis:
-
Measure the total duration of immobility over the 6-minute test period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant reduction in the total immobility time for the this compound treated groups compared to the vehicle group suggests an antidepressant-like effect.
-
Mandatory Visualization
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
Caption: Experimental workflow for the Forced Swim Test (FST) in mice.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Tail Suspension Test (TST) [bio-protocol.org]
Application Notes and Protocols for TAK-653 Administration in Primate Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TAK-653, a positive allosteric modulator of the AMPA receptor, for cognitive studies in non-human primates. The protocols are based on findings from preclinical research and are intended to guide the design and execution of similar studies.
Introduction
This compound is an investigational compound that enhances the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system.[1] By potentiating AMPA receptor activity, this compound influences downstream signaling pathways crucial for synaptic plasticity and cognitive function.[2] Its potential as a cognitive enhancer is being explored for various neurological and psychiatric disorders. Primate models are invaluable for evaluating the pro-cognitive effects of compounds like this compound due to their complex cognitive abilities and brain structure that closely resembles that of humans.
Mechanism of Action: AMPA Receptor Modulation
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors, meaning it enhances the receptor's response to its natural ligand, glutamate, without directly activating the receptor on its own.[3] This modulation leads to the activation of several downstream signaling pathways implicated in neuroplasticity and cell survival, including:
-
Akt Pathway: Promotes cell survival and growth.
-
ERK Pathway: Involved in cell proliferation and differentiation.
-
mTOR Pathway: A key regulator of protein synthesis, which is essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2]
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[2]
Quantitative Data
Pharmacokinetics in Healthy Humans (Oral Administration)
The following table summarizes the pharmacokinetic parameters of this compound in healthy human volunteers following single and multiple oral doses.
| Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| Single Dose | |||
| 0.3 mg | 3.63 | 1.25 - 5 | 33.1 - 47.8 |
| 18 mg | 126 | 1.25 - 5 | 33.1 - 47.8 |
| Multiple Doses | |||
| 0.3 mg (once daily) | 7.86 | 1.25 - 5 | 33.1 - 47.8 |
| 9 mg (once daily) | 243 | 1.25 - 5 | 33.1 - 47.8 |
| Data from a first-in-human study with an oral tablet formulation.[4] |
This compound demonstrates rapid brain penetration, with a mean cerebrospinal fluid (CSF) to plasma ratio of 0.056.[4]
Cognitive Enhancement in Cynomolgus Monkeys
Oral administration of this compound has been shown to improve working memory in cynomolgus monkeys performing a Delayed Match-to-Sample (DMS) task.
| Species | Dose (Oral) | Cognitive Task | Key Finding |
| Cynomolgus Monkey | 0.06 mg/kg | Delayed Match-to-Sample (DMS) | Significant improvement in accuracy at a 16-second delay interval.[5] |
Experimental Protocols
Oral Administration of this compound to Non-Human Primates
This protocol describes a method for the voluntary oral administration of this compound to cynomolgus monkeys.
Materials:
-
This compound powder
-
Monkey biscuit powder
-
Warm water
-
Scale for accurate weighing of this compound
-
Mixing bowl and utensils
Procedure:
-
Accurately weigh the required dose of this compound for each monkey based on its body weight (e.g., 0.06 mg/kg).
-
Combine monkey biscuit powder with warm water in a mixing bowl to create a dough-like consistency.
-
Shape the dough into small, palatable pieces (approximately 1 cm in diameter).
-
Carefully embed the pre-weighed this compound powder into the center of each dough piece.
-
Present the dough piece to the monkey. This method encourages voluntary consumption and minimizes stress associated with administration.
-
Observe the monkey to ensure the entire dose is consumed.
-
Cognitive testing should be initiated at a time point corresponding to the peak plasma concentration of the drug. In rats, peak plasma concentrations are reached within 1 to 2 hours following oral administration.[6] For monkeys, cognitive testing has been performed 6 hours post-administration.
Delayed Match-to-Sample (DMS) Task for Primate Cognitive Assessment
The DMS task is a widely used behavioral paradigm to assess working memory in primates.
Apparatus:
-
A primate testing chamber equipped with a touch-sensitive screen.
-
A reward delivery system (e.g., for juice or food pellets).
-
A computer system for stimulus presentation and data recording.
Procedure:
-
Initiation: The trial begins with the presentation of a "start" cue on the screen. The monkey initiates the trial by touching the cue.
-
Sample Presentation: A sample stimulus (e.g., a specific shape or image) is displayed on the screen for a brief period (e.g., a few seconds).
-
Delay Period: The sample stimulus disappears, and the screen remains blank for a predetermined delay interval (e.g., 4, 8, or 16 seconds). This is the period during which the monkey must hold the information about the sample in its working memory.
-
Choice Presentation: After the delay, two or more choice stimuli are presented on the screen. One of the choices matches the sample stimulus, while the others are distractors.
-
Response: The monkey makes a choice by touching one of the stimuli.
-
Reinforcement/Correction: A correct choice (touching the matching stimulus) is rewarded with a small amount of juice or a food pellet. An incorrect choice results in a brief time-out period with no reward.
-
Inter-Trial Interval (ITI): A short interval separates the end of one trial from the beginning of the next.
Safety and Tolerability
In a study involving a chronic unpredictable mild stress protocol in monkeys, no adverse effects such as excessive movement or seizures were observed following a two-week treatment period with this compound.[5] First-in-human studies with oral doses of this compound ranging from 0.3 mg to 18 mg have shown the compound to be well-tolerated, with no dissociative adverse effects reported.[4]
Conclusion
The oral administration of this compound is a viable and effective method for investigating its cognitive-enhancing properties in non-human primate models. The protocols outlined in these application notes, in conjunction with the provided quantitative data, offer a solid foundation for researchers to design and conduct rigorous preclinical studies on this compound and other AMPA receptor modulators. The use of well-validated cognitive tasks, such as the Delayed Match-to-Sample paradigm, is crucial for accurately assessing the therapeutic potential of these compounds.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. | BioWorld [bioworld.com]
- 5. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Application of TAK-653 in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, characterized by its minimal agonistic activity.[1][2] This property makes it a promising therapeutic candidate for neurological and psychiatric disorders by enhancing physiological glutamatergic neurotransmission without causing the excitotoxicity often associated with direct AMPA receptor agonists.[1][3] In primary neuron cultures, this compound has been demonstrated to augment AMPA-induced calcium influx, increase the levels of brain-derived neurotrophic factor (BDNF), and modulate downstream signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway.[2][4][5] These effects underscore its potential to promote synaptic plasticity and neuronal health.
These application notes provide detailed protocols for the in vitro application of this compound in primary neuron cultures, focusing on key assays to evaluate its efficacy and mechanism of action. The protocols are intended to guide researchers in accurately assessing the effects of this compound on neuronal function.
Data Presentation
The following tables summarize quantitative data regarding the in vitro effects of this compound in primary neuron cultures.
Table 1: Effect of this compound on BDNF Protein Levels in Rat Primary Hippocampal Neurons
| Treatment Condition | This compound Concentration (µM) | AMPA Concentration (µM) | Observation | Reference |
| This compound alone | 1 | 0 | Slight increase in BDNF protein levels | [5] |
| This compound + AMPA | 0.01, 0.1, 1 | 1 | Robust, dose-dependent increase in BDNF protein levels | [5] |
Table 2: Effect of this compound on Downstream Signaling in Rat Primary Cortical Neurons
| Target Protein | This compound Treatment | Observation | Reference |
| Phosphorylated mTOR (p-mTOR) | In the presence of low AMPA concentrations | Significant increase | [2][6] |
| Phosphorylated p70S6 Kinase | In the presence of low AMPA concentrations | Significant increase | [2][6] |
| Phosphorylated Akt | In the presence of low AMPA concentrations | Significant increase | [2][6] |
| Phosphorylated ERK | In the presence of low AMPA concentrations | Significant increase | [2][6] |
| BDNF | In the presence of low AMPA concentrations | Significant increase in protein levels | [2] |
Mandatory Visualizations
Caption: this compound signaling pathway in primary neurons.
Caption: General experimental workflow for this compound application.
Experimental Protocols
Protocol 1: Primary Neuron Culture (Rat Cortex/Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic rat brains.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18-E19)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Papain and DNase I
-
Sterile dissection tools
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Aseptically remove the uterine horn and place it in ice-cold HBSS.
-
Isolate the embryonic brains and transfer them to a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully dissect the cortices and/or hippocampi.
-
-
Enzymatic Digestion:
-
Transfer the dissected tissue to a tube containing a papain solution and incubate at 37°C for 15-20 minutes.
-
Gently agitate the tube every 5 minutes.
-
Stop the digestion by adding a serum-containing medium or a specific inhibitor.
-
-
Mechanical Dissociation:
-
Carefully remove the papain solution and wash the tissue with Neurobasal medium.
-
Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
-
Protocol 2: Calcium Imaging of this compound Activity
This protocol uses the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.
Materials:
-
Primary neurons cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
AMPA
-
This compound
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Replace the culture medium with the Fura-2 AM loading solution.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes before imaging.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Compound Application:
-
Apply this compound at the desired concentration (e.g., 1 µM) in the perfusion buffer and record the fluorescence ratio.
-
Subsequently, apply AMPA (e.g., 1 µM) in the continued presence of this compound and record the response.
-
As a control, measure the response to AMPA alone in a separate experiment.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Changes in this ratio are proportional to changes in intracellular calcium concentration.
-
Quantify the peak response to AMPA in the presence and absence of this compound.
-
Protocol 3: Immunocytochemistry for BDNF Expression
This protocol details the detection and visualization of BDNF protein in primary neurons treated with this compound.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against BDNF
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Treat the primary neuron cultures with this compound at the desired concentration and duration (e.g., 1 µM for 24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-BDNF antibody diluted in blocking buffer overnight at 4°C.
-
The following day, wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of BDNF staining per cell.
-
Protocol 4: Western Blot for p-mTOR
This protocol describes the detection of phosphorylated mTOR (a marker of mTOR activation) in primary neurons following this compound treatment.
Materials:
-
Primary neurons cultured in multi-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-mTOR (Ser2448) and total mTOR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat primary neurons with this compound as required.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total mTOR or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-mTOR to total mTOR for each sample.
-
References
- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Video: Low-Density Primary Hippocampal Neuron Culture [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of TAK-653 on Long-Term Potentiation (LTP)
Audience: Researchers, scientists, and drug development professionals.
Abstract
TAK-653 is a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM) with minimal agonistic activity, currently under investigation for its potential as a rapid-acting antidepressant.[1][2][3][4] Its mechanism of action, which involves enhancing AMPA receptor function in response to glutamate, makes it a prime candidate for modulating synaptic plasticity.[5][6][7][8] This document provides detailed application notes and electrophysiology protocols for investigating the effects of this compound on Long-Term Potentiation (LTP), a key cellular mechanism underlying learning and memory.
Background: Signaling Pathways in LTP and this compound's Mechanism of Action
LTP induction at CA3-CA1 synapses in the hippocampus is a well-established model for studying synaptic plasticity. It is typically initiated by high-frequency stimulation that causes significant postsynaptic depolarization. This depolarization relieves the Mg2+ block from N-methyl-D-aspartate (NMDA) receptors, allowing Ca2+ influx. The rise in intracellular Ca2+ activates downstream signaling cascades, including protein kinases like CaMKII, leading to the phosphorylation and insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.
This compound, as an AMPA receptor PAM, is hypothesized to enhance this process. By potentiating the glutamate-induced current through AMPA receptors, this compound facilitates the depolarization required to activate NMDA receptors, thereby lowering the threshold for LTP induction or increasing its magnitude.[5][8]
Caption: this compound enhances AMPA receptor currents, facilitating LTP induction.
Experimental Workflow
The following workflow outlines the key stages for assessing the impact of this compound on LTP in acute hippocampal slices. This in vitro preparation preserves the essential tri-synaptic circuitry of the hippocampus, making it ideal for such studies.[9]
Caption: Standard workflow for an in vitro LTP electrophysiology experiment.
Quantitative Data Presentation
The following tables present representative data from experiments designed to quantify the effects of this compound.
Table 1: Dose-Response Effect of this compound on Baseline Synaptic Transmission This experiment determines if this compound alters basal synaptic strength. Field Excitatory Postsynaptic Potential (fEPSP) slopes are measured after 30 minutes of drug perfusion and normalized to the pre-drug baseline.
| Treatment | Concentration | n (slices) | Normalized fEPSP Slope (%) |
| Vehicle | 0.1% DMSO | 10 | 100.5 ± 2.1 |
| This compound | 10 nM | 8 | 103.2 ± 3.5 |
| This compound | 100 nM | 8 | 115.8 ± 4.2 |
| This compound | 1 µM | 8 | 125.1 ± 5.5** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Table 2: Enhancement of LTP Magnitude by this compound This experiment tests the primary hypothesis that this compound facilitates LTP. Slices are pre-incubated with the drug or vehicle before LTP induction. The magnitude of potentiation is measured 50-60 minutes post-induction.
| Treatment Group | n (slices) | fEPSP Slope (% of Baseline) at 60 min post-TBS |
| Vehicle + TBS | 12 | 145.3 ± 7.8 |
| 100 nM this compound + TBS | 12 | 182.6 ± 9.1** |
| *Data are presented as mean ± SEM. *p<0.01 compared to Vehicle + TBS. TBS = Theta Burst Stimulation. |
Detailed Experimental Protocols
Solutions and Reagents
-
Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂):
-
In mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4.
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂):
-
In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2 CaCl₂, 1 MgCl₂.
-
-
This compound Stock Solution:
-
10 mM in DMSO. Store at -20°C. Prepare fresh dilutions in aCSF on the day of the experiment.
-
Acute Hippocampal Slice Preparation
-
Anesthetize a P21-P35 Sprague-Dawley rat with isoflurane (B1672236) and decapitate, consistent with approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Isolate the hippocampi and prepare 350-400 µm transverse slices using a vibratome (e.g., Leica VT1200S).
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.[10][11]
Field Potential Electrophysiology
-
Chamber Setup: Transfer a single slice to a submerged or interface recording chamber perfused with oxygenated aCSF (2-3 mL/min) heated to 30-32°C.
-
Electrode Placement: Position a bipolar stimulating electrode (e.g., tungsten) over the Schaffer collateral pathway and a glass recording microelectrode (1-3 MΩ, filled with aCSF) in the stratum radiatum of the CA1 region.[12][13]
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds.
-
Perform an input-output curve to determine the maximal fEPSP response and set the baseline stimulus intensity to elicit 40-50% of this maximum.
-
Record a stable baseline for at least 20-30 minutes. The baseline is considered stable if there is <5% drift over this period.
-
Drug Application and LTP Induction
-
Drug Perfusion: Following a stable baseline, switch the perfusion to aCSF containing either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound. Perfuse for at least 20 minutes prior to LTP induction.
-
LTP Induction Protocol (Theta Burst Stimulation - TBS):
-
Post-Induction Recording: Immediately following TBS, resume the baseline test pulse stimulation (one pulse every 30 seconds) and record for at least 60 minutes to measure the induction and maintenance of LTP.
Data Analysis
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope of the last 10 minutes of the stable baseline period.
-
Quantify LTP magnitude as the average normalized fEPSP slope from 50 to 60 minutes post-induction.
-
Use appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple groups) to determine significance. A p-value < 0.05 is considered statistically significant.
References
- 1. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. elevatebiohacking.com [elevatebiohacking.com]
- 7. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? [frontiersin.org]
Application Notes and Protocols for Measuring TAK-653-Induced Neuronal Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, characterized by its minimal agonistic activity.[1][2] It enhances the physiological activation of AMPA receptors by glutamate (B1630785), which is crucial for synaptic plasticity and cognitive function.[3][4] Dysregulation of the glutamate system is implicated in various neurological and psychiatric disorders, making this compound a promising therapeutic candidate.[5] In preclinical studies, this compound has demonstrated antidepressant-like effects and the ability to increase levels of brain-derived neurotrophic factor (BDNF) in primary cortical neurons.[1][2]
Calcium imaging is a powerful and widely used technique to measure the activity of neurons by visualizing changes in intracellular calcium ion concentrations ([Ca²⁺]i).[6] Neuronal depolarization, such as that triggered by AMPA receptor activation, leads to an influx of calcium.[4] This transient increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.[6] This application note provides detailed protocols for utilizing both chemical and genetically encoded calcium indicators to measure the potentiation of AMPA receptor-mediated calcium influx by this compound in cultured neurons.
Mechanism of Action: this compound and AMPA Receptor Modulation
This compound binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner.[4] This allosteric binding enhances the receptor's response to glutamate, leading to a greater influx of cations, including Ca²⁺, upon receptor activation.[3][4] This potentiation of the AMPA receptor-mediated current is thought to underlie the therapeutic effects of this compound.[2] In rat primary cortical neurons, this compound has been shown to significantly increase the phosphorylated and activated forms of mTOR and p70S6 kinase, as well as their upstream regulators Akt and ERK.[2]
Data Presentation: Quantitative Summary of this compound Effects
The following table summarizes the quantitative data on the effects of this compound on AMPA receptor-mediated calcium influx in rat primary hippocampal neurons.
| Parameter | Agonist | This compound Concentration | Value | Cell Type | Reference |
| EC₅₀ of Ca²⁺ influx potentiation | 5 µM AMPA | 0.01 - 30 µM | 0.93 µM | Rat Primary Hippocampal Neurons | [4] |
| Agonistic Ca²⁺ influx (% of 5µM AMPA + 10µM HBT1) | None | 30 µM | 4.8% | Rat Primary Hippocampal Neurons | [4] |
| Maximal Ca²⁺ influx potentiation (% of 5µM AMPA + 10µM HBT1) | 5 µM AMPA | 30 µM | ~100% | Rat Primary Hippocampal Neurons | [4] |
Experimental Protocols
Two primary methods for calcium imaging are presented: one utilizing a chemical indicator (Fluo-4 AM) and the other a genetically encoded calcium indicator (GCaMP).
Protocol 1: Calcium Imaging with Fluo-4 AM in Cultured Neurons
This protocol details the steps for loading cultured neurons with the calcium indicator dye Fluo-4 AM and measuring changes in intracellular calcium in response to AMPA and this compound.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass-bottom dishes or coverslips
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
AMPA
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and a digital camera
-
Image acquisition and analysis software
Procedure:
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. First, mix the Fluo-4 AM/DMSO stock with the Pluronic F-127 solution before diluting in HBSS.[6]
-
Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.[6]
-
After incubation, wash the cells three times with fresh, pre-warmed HBSS to remove excess dye.
-
Incubate the cells in HBSS for an additional 10-30 minutes at room temperature to allow for complete de-esterification of the AM ester.[6]
-
-
Image Acquisition:
-
Place the culture dish or coverslip on the stage of the fluorescence microscope.
-
Identify a field of view containing healthy neurons.
-
Acquire a baseline fluorescence signal (F₀) for 1-2 minutes.
-
Apply this compound at the desired concentration (e.g., in a dose-response range from 0.01 to 30 µM) and incubate for a predetermined time (e.g., 5-10 minutes).
-
Apply a sub-maximal concentration of AMPA (e.g., 5 µM) to induce a calcium influx.[4]
-
Continuously record the fluorescence intensity (F) over time during and after compound application.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
For each ROI, calculate the change in fluorescence over time, typically expressed as a ratio (F/F₀) or normalized change (ΔF/F₀ = (F - F₀) / F₀).
-
Quantify key parameters such as the peak amplitude of the calcium response, the area under the curve (AUC), and the rise and decay kinetics of the calcium transient.
-
Compare the responses between control (AMPA alone) and test (AMPA + this compound) conditions to determine the potentiating effect of this compound.
-
Protocol 2: Calcium Imaging with GCaMP in Cultured Neurons
This protocol outlines the use of a genetically encoded calcium indicator, such as GCaMP6s or jGCaMP7, to measure this compound-induced neuronal activity. This method is particularly useful for long-term studies and for targeting specific neuronal populations.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
AAV vector encoding a GCaMP variant (e.g., AAV-syn-GCaMP6s)
-
Standard cell culture and virus transduction reagents
-
HBSS or other physiological buffer
-
This compound
-
AMPA
-
Fluorescence microscope with appropriate filters for GCaMP (e.g., Excitation ~488 nm, Emission ~510 nm)
-
Image acquisition and analysis software
Procedure:
-
GCaMP Expression:
-
Transduce cultured neurons with the GCaMP AAV vector at an appropriate multiplicity of infection (MOI).
-
Allow for sufficient time for GCaMP expression, typically 7-14 days, depending on the promoter and virus titer.
-
Verify GCaMP expression and neuronal health via fluorescence microscopy.
-
-
Image Acquisition:
-
On the day of the experiment, replace the culture medium with pre-warmed HBSS.
-
Place the culture dish on the microscope stage and select a field of view with GCaMP-expressing neurons.
-
Follow the same image acquisition steps as in Protocol 1 (steps F-I), acquiring a baseline, applying this compound, and then stimulating with AMPA while recording fluorescence changes.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 (step J), quantifying changes in GCaMP fluorescence (ΔF/F₀) to determine the effect of this compound on AMPA-induced neuronal activity.
-
Logical Relationships in Data Analysis
The core of the data analysis is to quantify the potentiation of the AMPA-induced calcium response by this compound. This involves comparing the calcium transient under control conditions (AMPA alone) with the transient in the presence of this compound.
Conclusion
The protocols and data presented here provide a framework for utilizing calcium imaging to study the effects of this compound on AMPA receptor function in cultured neurons. These assays are valuable tools for drug discovery and development, enabling the characterization of compound potency, efficacy, and mechanism of action at the cellular level. The minimal agonistic activity and potentiation of physiological AMPA receptor activation make this compound a compound of significant interest, and these methods will aid in its further investigation.
References
- 1. Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of mTOR Pathway Activation by TAK-653
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-653 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Emerging evidence suggests that the activation of AMPA receptors can lead to the stimulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[1][2] Dysregulation of the mTOR pathway is implicated in various neurological disorders, making it a key target for therapeutic intervention.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the activation of the mTOR pathway in response to this compound treatment. By measuring the phosphorylation status of key downstream effectors of mTOR, researchers can elucidate the dose-dependent effects of this compound and confirm its on-target activity in cellular models.
Principle of Analysis
The activation of the mTOR pathway is mediated through a cascade of phosphorylation events. As an AMPA receptor PAM, this compound is hypothesized to enhance glutamatergic signaling, leading to the activation of mTORC1. Activated mTORC1, in turn, phosphorylates its downstream targets, including p70 S6 kinase (p70S6K) at threonine 389 (Thr389) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (Thr37/46).[1][2]
Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation. An increase in the ratio of the phosphorylated form to the total form of these proteins serves as a robust biomarker for the activation of the mTOR pathway by this compound.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on the phosphorylation of key mTORC1 downstream targets. The data is representative of expected outcomes from Western blot analysis and should be confirmed experimentally.
Table 1: Effect of this compound on p70S6K Phosphorylation
| This compound Concentration (nM) | p-p70S6K (Thr389) / Total p70S6K (Relative Fold Change) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 1.5 |
| 10 | 2.8 |
| 100 | 4.2 |
| 1000 | 4.5 |
Table 2: Effect of this compound on 4E-BP1 Phosphorylation
| This compound Concentration (nM) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Fold Change) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 1.3 |
| 10 | 2.1 |
| 100 | 3.5 |
| 1000 | 3.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) are suitable for this analysis.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) for a predetermined time (e.g., 1-2 hours).
-
A vehicle control (e.g., DMSO) should be included in parallel.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for ensuring equal loading of protein for each sample during electrophoresis.
Western Blot Protocol
-
Sample Preparation:
-
Based on the protein quantification results, normalize the volume of each lysate to ensure equal protein loading.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-15% Tris-glycine gradient gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer of a wide range of protein sizes.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies for mTOR pathway analysis include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalization:
-
Normalize the signal of the phosphorylated protein to the signal of the corresponding total protein for each sample.
-
Further normalize these ratios to the loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
-
Relative Fold Change: Express the normalized values for the this compound-treated samples as a fold change relative to the vehicle-treated control.
Visualizations
Caption: this compound mTOR Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAK-653 Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for TAK-653. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation with this novel AMPA receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Osavampator, is a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its primary mechanism involves binding to AMPA receptors in a glutamate-dependent manner, which enhances the receptor's response to glutamate (B1630785).[1][4] This potentiation is achieved by slowing the desensitization and deactivation of the AMPA receptor ion channel, leading to an increased influx of positive ions (primarily Na+ and Ca2+) into the neuron upon glutamate binding.[1] Unlike some other AMPA PAMs, this compound has minimal direct agonistic activity, meaning it does not significantly activate AMPA receptors in the absence of glutamate.[2][3][4] This property is thought to contribute to its favorable safety profile.[2][3]
Q2: What are the key downstream signaling pathways activated by this compound?
A2: By potentiating AMPA receptor activity, this compound activates several key downstream signaling pathways associated with neuroplasticity and antidepressant effects. Notably, it has been shown to increase the phosphorylation of Akt, extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector p70S6 kinase.[5][6] Furthermore, this compound administration leads to an increase in the levels of brain-derived neurotrophic factor (BDNF).[1][5][7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for long-term storage (≥ 4 years).[8] Some suppliers suggest storage at 2-8°C is also acceptable.[9] It is important to protect the compound from moisture and direct sunlight.[1][10] When in solution, for example in DMSO, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month.[10] Always refer to the manufacturer's specific recommendations for storage.
Q4: What are the known solubility characteristics of this compound?
A4: this compound is slightly soluble in DMSO, with a reported solubility of approximately 0.1-1 mg/mL and ≥ 12.5 mg/mL from different sources.[8] Sonication may be required to aid dissolution.[3] Its maximum solubility in PEG-400 is estimated to be around 5-6 mg/mL.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays (e.g., Calcium Imaging, Electrophysiology)
-
Potential Cause 1: Poor Solubility or Precipitation of this compound.
-
Troubleshooting Steps:
-
Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before preparing the final working concentration in your assay buffer. Sonication may be beneficial.[3]
-
Visually inspect the final solution for any signs of precipitation, both before and during the experiment.
-
Consider the final concentration of the solvent in your assay medium, as high concentrations of DMSO can have independent effects on cells.
-
Prepare fresh solutions for each experiment to avoid issues with stability in aqueous solutions over time.
-
-
-
Potential Cause 2: Suboptimal Glutamate Concentration.
-
Troubleshooting Steps:
-
This compound is a positive allosteric modulator and its activity is glutamate-dependent.[4] The concentration of glutamate in your assay system is therefore critical.
-
If using an exogenous glutamate application, ensure the concentration is sufficient to activate AMPA receptors but not so high as to cause excitotoxicity or saturate the receptor response, which could mask the potentiating effect of this compound.
-
For experiments relying on endogenous glutamate, such as in brain slice electrophysiology, the level of synaptic activity might be a variable to consider.
-
-
-
Potential Cause 3: Cell Type or Receptor Subunit Composition.
-
Troubleshooting Steps:
-
The expression levels and subunit composition of AMPA receptors can vary significantly between different cell lines and primary neuronal cultures. This can influence the efficacy of PAMs.
-
Characterize the AMPA receptor subunit expression in your experimental system if possible.
-
If using a recombinant system, be aware that the specific subunits expressed (e.g., GluA1, GluA2) will impact the receptor's properties and its modulation by this compound.
-
-
Issue 2: Bell-Shaped Dose-Response Curve Observed
-
Potential Cause: Excitotoxicity or Network-Level Effects at High Concentrations.
-
Troubleshooting Steps:
-
While this compound is reported to have a good safety profile, a bell-shaped dose-response curve is a known risk for AMPA receptor potentiators.[4][7] This phenomenon, where the effect decreases at higher concentrations, can be due to excessive AMPA receptor activation leading to excitotoxicity or disruptive network hyperexcitability.[11]
-
To address this, it is crucial to perform a wide-range dose-response study to identify the optimal concentration range.
-
Include lower concentrations in your experimental design to fully characterize the ascending part of the dose-response curve.
-
If a bell-shaped curve is observed, subsequent experiments should use concentrations on the ascending portion of the curve.
-
Note that some studies with this compound have observed differing effects at lower (0.5 mg) versus higher (6 mg) doses in human cognitive tests, although a classic bell-shaped curve was not assumed.[12]
-
-
Issue 3: High Variability in In Vivo Animal Studies
-
Potential Cause 1: Inconsistent Drug Administration and Bioavailability.
-
Troubleshooting Steps:
-
For oral administration, ensure accurate dosing and consider the formulation. For example, this compound can be suspended in 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
Be aware of the pharmacokinetics of this compound. In rats, peak plasma concentrations are reached within 1 to 2 hours after oral administration.[7] In humans, this is between 1.25 and 5 hours.[12] Timing of behavioral testing or tissue collection relative to drug administration is critical.
-
Fasting or feeding status of the animals can affect drug absorption. Standardize this across all experimental groups.
-
-
-
Potential Cause 2: Animal Model and Behavioral Paradigm.
-
Troubleshooting Steps:
-
The choice of animal model and behavioral paradigm can significantly impact the results. Ensure that the chosen model is appropriate for the scientific question being addressed.
-
Factors such as the species, strain, age, and sex of the animals can all contribute to variability.
-
Carefully acclimate the animals to the experimental procedures and environment to minimize stress-induced variability. For example, in non-human primate studies, a 4-week acclimation period was used.[7]
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type/Preparation | Agonist | EC50 | Reference |
| Calcium Influx | CHO cells expressing human GluA1 | Glutamate | 3.3 µM | [8] |
| AMPA-R-mediated Currents | Rat primary hippocampal neurons | AMPA | 4.4 µM | [8] |
Table 2: In Vivo Dosages and Effects of this compound
| Species | Model | Dosage | Effect | Reference |
| Rat | MK-801-induced memory deficit | 0.1 - 10 mg/kg | Amelioration of working memory deficits | [8] |
| Rat | Reduction of submissive behavior | 0.1 or 1 mg/kg (once daily) | Antidepressant-like effects | [6] |
| Cynomolgus Monkey | Delayed match-to-sample | 0.06 mg/kg | Increased accuracy (working memory) | [8] |
| Cynomolgus Monkey | Chronic Unpredictable Mild Stress | Not specified | Reversal of depressive symptoms | [7] |
| Human | Healthy Volunteers | 0.5 mg and 6 mg | Increased cortical excitability | [12][13] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
General Experimental Workflow for In Vitro Calcium Imaging
This workflow outlines the key steps for assessing the effect of this compound on intracellular calcium levels in cultured neurons.
Troubleshooting Flowchart for Inconsistent Results
This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. This compound | iGluR | TargetMol [targetmol.com]
- 4. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model [mdpi.com]
- 7. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TAK-653 Dosage to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing TAK-653 dosage and minimizing off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its safety profile?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances the receptor's response to the endogenous ligand, glutamate (B1630785), with minimal direct agonist activity. This mechanism is crucial for its favorable safety profile, as direct agonism of AMPA receptors is associated with a risk of excitotoxicity and seizures. This compound's potentiation of AMPA receptor signaling is believed to mediate its therapeutic effects, including antidepressant-like activity, through downstream activation of the mTOR pathway and increased brain-derived neurotrophic factor (BDNF) levels.[1]
Q2: What are the recommended starting dosages for in vitro and in vivo experiments with this compound?
A2: Recommended starting dosages for this compound vary depending on the experimental model. For in vitro studies using primary neuronal cultures, concentrations in the nanomolar to low micromolar range are typically effective for observing AMPA receptor potentiation. For in vivo studies in rodents, oral doses ranging from 0.03 to 50 mg/kg have been reported, with 1 mg/kg showing efficacy in some models of depression. In non-human primates, a dose of 0.06 mg/kg has been associated with cognitive enhancement. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of this compound?
A3: this compound is characterized by its high selectivity for the AMPA receptor with minimal agonistic properties, which significantly reduces the likelihood of common off-target effects associated with other AMPA modulators, such as seizures and psychotomimetic effects.[1] Preclinical studies have shown a wide safety margin against convulsions in rats. However, as with any compound, it is crucial to monitor for unexpected cellular or behavioral changes in your experiments.
Q4: How can I be sure that the observed effects in my experiment are due to on-target AMPA receptor modulation?
A4: To confirm that the observed effects are mediated by AMPA receptor potentiation, it is recommended to include a co-treatment group with a selective AMPA receptor antagonist, such as NBQX. If the effects of this compound are blocked by the antagonist, it provides strong evidence for on-target activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 for AMPA Potentiation | ~30 nM | Recombinant human AMPA receptors | N/A |
| Agonistic Activity | Minimal | Recombinant human AMPA receptors | [1] |
Note: Specific EC50 values can vary depending on the assay conditions and cell type used.
Table 2: Recommended Starting Doses for In Vivo Studies
| Species | Route of Administration | Recommended Starting Dose | Observed Effect | Reference |
| Rat | Oral | 0.03 - 50 mg/kg | Antidepressant-like effects | N/A |
| 1 mg/kg | Efficacious in depression models | N/A | ||
| Monkey | Oral | 0.06 mg/kg | Cognitive enhancement | N/A |
| 0.346 mg/kg | Therapeutic dose (calculated) | N/A |
Table 3: Human Clinical Study Dosages
| Study Population | Route of Administration | Dose Range | Tolerability | Reference |
| Healthy Volunteers | Oral (Single Dose) | 0.3 - 18 mg | Well-tolerated | [2] |
| Healthy Volunteers | Oral (Multiple Doses) | 0.3 - 9 mg | Well-tolerated | N/A |
| Healthy Volunteers | Oral | 0.5 mg and 6 mg | Well-tolerated, showed CNS effects | [2] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol describes the steps to assess the phosphorylation of key proteins in the mTOR signaling pathway in response to this compound treatment in neuronal cell cultures.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate neuronal cells and treat with various concentrations of this compound for the desired time. Include a vehicle control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: BDNF ELISA
This protocol outlines the steps for quantifying Brain-Derived Neurotrophic Factor (BDNF) levels in cell culture supernatants or tissue lysates using a sandwich ELISA kit.
Materials:
-
BDNF ELISA Kit (containing pre-coated plates, detection antibody, standards, and other reagents)
-
Cell culture supernatant or tissue lysate samples
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Standard Curve: Create a standard curve by performing serial dilutions of the BDNF standard.
-
Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate as per the kit's instructions to allow BDNF to bind to the capture antibody.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the BDNF concentration in your samples by interpolating from the standard curve.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This protocol describes the whole-cell voltage-clamp technique to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External recording solution (ACSF)
-
Internal pipette solution
-
Patch pipettes (3-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
This compound
-
AMPA receptor agonist (e.g., glutamate or AMPA)
Procedure:
-
Preparation: Prepare external and internal solutions and pull patch pipettes.
-
Cell Visualization: Place a coverslip with cultured neurons in the recording chamber and visualize a healthy neuron.
-
Pipette Positioning: Approach the selected neuron with the patch pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -70 mV and record baseline AMPA receptor-mediated currents by puffing a low concentration of an AMPA receptor agonist.
-
This compound Application: Perfuse the recording chamber with ACSF containing the desired concentration of this compound for a few minutes.
-
Potentiation Measurement: While in the presence of this compound, puff the same concentration of the AMPA receptor agonist and record the potentiated current.
-
Washout: Perfuse the chamber with ACSF without this compound to observe the reversal of the potentiation.
-
Data Analysis: Analyze the amplitude and kinetics of the AMPA receptor-mediated currents before, during, and after this compound application.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity or Death
Q: My cells are showing signs of toxicity (e.g., rounding up, detaching, decreased viability) after treatment with this compound. What should I do?
A:
-
Verify this compound Concentration: Ensure that the final concentration of this compound in your culture medium is correct. An error in dilution calculations can lead to excessively high concentrations.
-
Assess Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to rule out solvent-induced toxicity.
-
Check Compound Purity: Impurities in the compound stock could be responsible for the observed toxicity. If possible, verify the purity of your this compound stock using analytical methods.
-
Reduce Incubation Time: It's possible that prolonged exposure to this compound, even at an effective concentration, may be detrimental to your specific cell type. Try reducing the incubation time.
-
Perform a Dose-Response Curve for Viability: Conduct a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the cytotoxic concentration (CC50) for your cell line. This will help you identify a therapeutic window.
Guide 2: Lack of Expected On-Target Effect
Q: I am not observing the expected potentiation of AMPA receptor signaling or downstream effects with this compound. What could be the issue?
A:
-
Confirm Agonist Presence: this compound is a positive allosteric modulator and requires the presence of an agonist (glutamate or AMPA) to exert its effect. Ensure that your experimental system has sufficient levels of the agonist.
-
Check this compound Activity: The compound may have degraded. Use a fresh stock of this compound.
-
Optimize Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific assay.
-
Verify Target Expression: Confirm that your cells express functional AMPA receptors. You can do this using techniques like Western blotting, qPCR, or by demonstrating a response to a direct AMPA receptor agonist.
-
Review Experimental Protocol: Carefully review your experimental protocol for any potential errors in reagent preparation, incubation times, or measurement parameters.
Guide 3: Inconsistent or Variable Results
Q: My results with this compound are highly variable between experiments. How can I improve reproducibility?
A:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid issues with stability and storage.
-
Control for Experimental Conditions: Maintain consistent incubation times, temperatures, and other environmental factors.
-
Increase Sample Size: A larger number of replicates within and between experiments can help to reduce the impact of random variation.
-
Automate Pipetting: If possible, use automated pipetting systems to reduce variability in reagent addition.
Visualizations
References
- 1. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing behavioral side effects of Tak-653 in chronic studies
TAK-653 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in chronic studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential behavioral side effects and other common queries related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike AMPA receptor agonists, this compound has minimal to no direct agonistic activity.[3][4] Its function is to potentiate the receptor's response to the endogenous neurotransmitter, glutamate (B1630785). This means it enhances glutamatergic signaling only when glutamate is naturally present, which is a key factor in its favorable safety profile.[2] This mechanism is believed to underlie its antidepressant and pro-cognitive effects through the activation of downstream signaling pathways, including the mTOR pathway, and an increase in Brain-Derived Neurotrophic Factor (BDNF) levels.[3][5]
Q2: What are the expected therapeutic behavioral outcomes of chronic this compound administration in preclinical models?
A2: In preclinical studies, chronic administration of this compound has demonstrated significant antidepressant-like and pro-cognitive effects. In a chronic unpredictable mild stress (CUMS) model in cynomolgus monkeys, this compound treatment reversed depressive-like behaviors, leading to increased motivation for food, reduced huddling behavior, and greater overall activity.[6][7] In rodent models, it has been shown to improve working memory and cognitive flexibility.[1][4]
Q3: What are the reported behavioral side effects of this compound in chronic preclinical and clinical studies?
A3: this compound has a notably favorable safety profile.
-
Preclinical: In rodent and non-human primate studies, this compound did not induce hyperlocomotion, a behavioral marker often associated with the psychotomimetic side effects seen with other glutamatergic modulators like ketamine.[3][5] No seizures or other significant adverse effects were noted in these chronic studies.[6]
-
Clinical: In Phase 1 human trials, this compound was found to be safe and well-tolerated. The most common treatment-emergent adverse events were mild to moderate and included somnolence, headache, and nasopharyngitis.[2][8] It demonstrated a psychostimulant-like profile on central nervous system (CNS) function tests but did not produce subjective feelings of a "high."[2][9][10]
Q4: How does this compound's mechanism minimize the risk of excitotoxicity and seizures seen with other AMPA receptor modulators?
A4: The risk of excitotoxicity and seizures associated with some AMPA receptor modulators stems from non-selective, continuous activation of the receptor. This compound's key safety feature is its minimal direct agonistic activity.[4] It only potentiates AMPA receptor currents in the presence of glutamate, thereby enhancing physiological patterns of neuronal firing rather than causing non-specific activation. This agonist-dependent activity is crucial for avoiding the over-stimulation that can lead to seizures, a concern with AMPA receptor agonists.[1][6]
Troubleshooting Guide
Issue 1: Subjects exhibit mild hyperactivity or anxiety-like behaviors.
-
Possible Cause: While not a commonly reported side effect, high doses of any CNS-active agent can potentially lead to over-stimulation. The observed behavior may be an extension of the desired psychostimulant-like effect.[9]
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with the effective ranges reported in preclinical literature (see Table 1). You may be operating at the upper end of the therapeutic window.
-
Dose-Response Assessment: If scientifically justified, perform a dose-reduction study to identify the minimum effective dose that achieves the desired therapeutic effect without the observed hyperactivity.
-
Behavioral Phenotyping: Utilize a battery of behavioral tests to better characterize the phenotype. For example, use an open field test to quantify locomotion and an elevated plus maze or light-dark box test to specifically assess anxiety-like behavior. This will help differentiate true anxiogenesis from simple increased activity.
-
Control for Environmental Factors: Ensure that environmental conditions (e.g., housing, light cycles, noise) are stable, as these can confound behavioral assessments.
-
Issue 2: A decline in the pro-cognitive or antidepressant-like effects is observed over the course of a long-term study (potential tolerance).
-
Possible Cause: While not specifically reported for this compound, receptor downregulation or other homeostatic mechanisms can be a theoretical concern with chronic administration of any receptor modulator.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the stability and concentration of your this compound dosing solution.
-
Review Dosing Regimen: Continuous high-dose administration may be more likely to induce compensatory changes. Consider if an intermittent dosing schedule could be appropriate for your research question, which may help mitigate the development of tolerance.
-
Pharmacokinetic Analysis: If possible, collect plasma or CNS samples to measure this compound concentrations. This can help rule out issues with administration or changes in drug metabolism over time.
-
Data Summary Tables
Table 1: Summary of Dosing and Behavioral Effects in Preclinical Studies
| Species | Model | Dose Range (Oral) | Observed Behavioral Effects | Citation(s) |
| Rat | Normal / Healthy | 0.03 - 50 mg/kg | Antidepressant-like effects, improved sustained attention. | [6][11] |
| Rat | Reduction of Submissive Behavior | Not specified (sub-chronic) | Significant antidepressant-like effect; no hyperlocomotion. | [3] |
| Cynomolgus Monkey | Normal / Healthy | 0.06 mg/kg | Cognitive enhancement. | [6][11] |
| Cynomolgus Monkey | Chronic Stress-Induced Depression | Not specified (2-week treatment) | Reversal of depressive symptoms (increased motivation, activity). No adverse effects noted. | [6][7] |
Table 2: Summary of Dosing and Side Effects in Human Clinical Trials
| Study Population | Dose Range (Oral) | Duration | Reported Side Effects / Adverse Events | Citation(s) |
| Healthy Volunteers | Single Dose: 0.3 - 18 mg | 1 day | Safe and well-tolerated; mild/moderate TEAEs with no dose relationship. | [8] |
| Healthy Volunteers | Multiple Doses: 0.3 - 9 mg | 13 days | Safe and well-tolerated; mild/moderate TEAEs (somnolence, headache, nasopharyngitis). | [2][8] |
| Healthy Volunteers | Crossover: 0.5 mg and 6 mg | 1 day per period | Increased CNS stimulation (e.g., saccadic peak velocity); no subjective "high." | [9][10] |
Visualizations: Pathways and Workflows
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of TAK-653 in Solution for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of TAK-653 in solutions commonly used in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from direct sunlight and moisture. For long-term storage, it is recommended to keep the solid compound at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is slightly soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and should be stored at -80°C for long-term stability.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A3: This is a common issue due to the lower solubility of this compound in aqueous solutions. To mitigate this:
-
Use a lower final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Ensure rapid mixing: Vortex or mix the solution thoroughly and immediately after adding the DMSO stock to the aqueous buffer to aid dissolution.
-
Consider alternative solvents: While not ideal for all cell-based assays, exploring a co-solvent system might be necessary for specific applications. However, always validate the compatibility of any new solvent with your experimental setup.
Q4: For how long is this compound stable in a DMSO stock solution?
A4: When stored at -80°C, this compound stock solutions in DMSO are expected to be stable for up to one year. For routine use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the stability of this compound in aqueous solutions like cell culture media or PBS?
A5: There is limited publicly available quantitative data on the long-term stability of this compound in specific aqueous solutions. As a general precaution, it is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment. If storage of aqueous solutions is unavoidable, they should be used within 24 hours when stored at 4°C, and potential degradation should be considered. For critical experiments, it is best to perform a stability assessment in your specific buffer.
Q6: What are the likely degradation pathways for this compound in solution?
A6: While specific degradation pathways for this compound have not been detailed in the available literature, molecules with similar functional groups can be susceptible to hydrolysis (especially at non-neutral pH) and oxidation. Exposure to light can also contribute to degradation.
Data Presentation: Stability of this compound in Solution
The following tables summarize the available information and general recommendations for the storage and stability of this compound.
Table 1: Storage of Solid this compound
| Storage Condition | Recommended Duration |
| -20°C (dessicated) | ≥ 4 years |
| Room Temperature | Short-term (days to weeks) |
Table 2: Long-Term Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Maximum Duration | Notes |
| Anhydrous DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 6 months | Increased risk of water absorption. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | 4°C | < 24 hours | Prepare fresh for best results. Data not available for longer periods. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Room Temperature | Use immediately | High potential for degradation. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | 37°C | Use immediately | High potential for degradation. |
Disclaimer: The stability data for aqueous solutions are general recommendations. For precise experimental control, it is strongly advised to perform a stability study of this compound in your specific experimental buffer and conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation in stock solution upon storage | Poor solubility; Compound degradation to an insoluble product. | Prepare a more dilute stock solution; Use a different, validated solvent; Analyze the precipitate to identify it. |
| Inconsistent results between experiments | Inconsistent solution preparation; Variable storage times or conditions of solutions. | Standardize the protocol for solution preparation; Prepare fresh solutions for each experiment or adhere to strict storage guidelines. |
| Loss of compound activity in a cell-based assay | Degradation in culture medium; Adsorption to plasticware; Poor cell permeability. | Assess compound stability in the specific culture medium; Use low-binding plates or add a small amount of a non-ionic surfactant (if compatible with the assay); Evaluate cell permeability. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, DMEM)
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Temperature-controlled incubator/water bath
-
Low-binding microcentrifuge tubes
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 10 µM) in the pre-warmed aqueous buffer of interest. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
Incubation: Aliquot the working solution into separate low-binding tubes for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition. The t=0 sample should be processed immediately after preparation.
-
Sample Processing:
-
If the buffer contains proteins (e.g., cell culture media with serum), precipitate them by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate or denatured protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a standard volume onto the HPLC system.
-
Analyze the samples using a validated HPLC method to separate this compound from any potential degradants. The mobile phase and gradient will need to be optimized for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a positive allosteric modulator (PAM) of the AMPA receptor.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound in an aqueous solution.
Technical Support Center: Tak-653 Preclinical Drug-Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with Tak-653 in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Has the potential for this compound to cause drug-drug interactions (DDIs) by inducing cytochrome P450 (CYP) enzymes been evaluated?
Yes, the potential of this compound to induce CYP3A, a major drug-metabolizing enzyme, has been investigated in a clinical study. The results indicate that this compound is not a CYP3A inducer.[1][2][3] Therefore, the risk of this compound increasing the metabolism of co-administered drugs that are substrates of CYP3A is considered low.
Q2: What is the evidence that this compound is not a CYP3A inducer?
A Phase I clinical study was conducted to evaluate the effect of this compound (also known as NBI-1065845) on the pharmacokinetics of midazolam, a sensitive CYP3A substrate, and a combination oral contraceptive (ethinyl estradiol-levonorgestrel), which is also metabolized by CYP3A.[1][2][3] The study found that co-administration of this compound did not significantly alter the plasma concentrations (Cmax and AUC) of midazolam, ethinyl estradiol (B170435), or levonorgestrel (B1675169). The geometric mean ratios (GMRs) for the area under the curve (AUC) were close to 1.0, with the 90% confidence intervals falling within the standard bioequivalence range of 0.80 to 1.25.[1][2][3]
Q3: What are the known pharmacokinetic parameters of this compound in common preclinical models?
Pharmacokinetic studies have been conducted in rats and monkeys. In rats, orally administered this compound reaches peak plasma levels between 1 and 2 hours, with a plasma half-life of approximately 1.9 hours.[1] Preclinical studies in rats have also demonstrated a wide safety margin, with a 419-fold margin for plasma Cmax and a 1017-fold margin for plasma AUC against convulsion.[4] In monkeys, an effective oral dose for cognitive enhancement has been identified as 0.06 mg/kg.[2]
Troubleshooting Guide
Issue: I am designing a preclinical study and need to select a co-administered drug to test for potential interactions with this compound. Where should I start?
Recommendation:
Based on available clinical data, this compound does not induce CYP3A enzymes.[1][2][3] Therefore, focusing on potential interactions where this compound is the "victim" drug (i.e., its metabolism is affected by another compound) would be a logical starting point for a conservative risk assessment.
To investigate this, you would need to know the primary metabolic pathways of this compound, specifically which CYP450 enzymes are responsible for its clearance. As of the current available literature, specific in vitro metabolism studies detailing the reaction phenotyping for this compound have not been publicly released.
Suggested approach in the absence of specific metabolism data:
-
Utilize broad-spectrum CYP inhibitors: In your preclinical model (e.g., rat, monkey), co-administer this compound with a cocktail of potent, broad-spectrum CYP inhibitors. This can help determine if CYP-mediated metabolism is a significant clearance pathway for this compound.
-
Monitor this compound plasma concentrations: A significant increase in the AUC or Cmax of this compound when co-administered with a CYP inhibitor cocktail would suggest that it is indeed metabolized by one or more CYP enzymes.
-
Follow up with specific inhibitors: If an interaction is observed with the cocktail, subsequent experiments can be designed using more selective inhibitors for individual CYP enzymes to identify the specific pathway(s) involved.
Issue: My in-life study shows unexpected variability in this compound plasma concentrations when co-administered with another compound. How can I investigate this?
Troubleshooting Steps:
-
Review the literature for the co-administered compound: Determine if the other drug is a known inhibitor or inducer of any major CYP450 enzymes. The FDA provides tables of clinically relevant CYP inhibitors and inducers.[5]
-
Conduct in vitro metabolism studies:
-
Metabolic Stability: Incubate this compound with liver microsomes from the preclinical species being used (e.g., rat, monkey). This will provide an initial assessment of its metabolic clearance.
-
Reaction Phenotyping: To identify the specific CYP enzymes that metabolize this compound, perform incubations with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.
-
-
Analyze for potential metabolite interference: Ensure that the analytical method used to quantify this compound in plasma is specific and that metabolites of either this compound or the co-administered drug are not interfering with the measurement.
Experimental Protocols
Protocol: Evaluation of CYP3A4 Induction Potential in Humans (Summary of Clinical Study Design)
This section summarizes the methodology of the clinical trial that assessed the CYP3A induction potential of this compound.[1][2][3]
-
Study Design: A parallel-arm, Phase I study in healthy adult volunteers.
-
Treatment Arms:
-
Midazolam Arm: Subjects received a single oral dose of midazolam (4 mg), a sensitive CYP3A substrate, on Day 1. From Day 5 to Day 13, subjects received daily oral doses of this compound. On Day 14, both this compound and midazolam were co-administered. This compound was continued alone on Day 15.
-
Oral Contraceptive Arm: Subjects received a single oral dose of an ethinyl estradiol (0.03 mg) and levonorgestrel (0.15 mg) combination on Day 1. From Day 5 to Day 13, subjects received daily oral doses of this compound. On Day 14, both this compound and the oral contraceptive were co-administered. This compound was continued alone from Day 15 to Day 17.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of midazolam, ethinyl estradiol, and levonorgestrel.
-
Data Analysis: The pharmacokinetic parameters (Cmax and AUC) of the CYP3A substrates were compared between the treatment periods with and without this compound co-administration. Geometric mean ratios (GMRs) and 90% confidence intervals were calculated.
Data Presentation
Table 1: Effect of this compound on the Pharmacokinetics of CYP3A Substrates in Healthy Adults [1][2][3]
| Substrate | Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval | Conclusion |
| Midazolam | Cmax | 0.94 | 0.79 – 1.13 | No significant effect |
| AUC₀-∞ | 0.88 | 0.78 – 0.98 | No significant effect | |
| Ethinyl Estradiol | Cmax | 1.00 | 0.87 – 1.15 | No significant effect |
| AUC₀-∞ | 1.01 | 0.88 – 1.15 | No significant effect | |
| Levonorgestrel | Cmax | 0.99 | 0.87 – 1.13 | No significant effect |
| AUC₀-τ | 0.87 | 0.78 – 0.96 | No significant effect |
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. AUC₀-τ: Area under the plasma concentration-time curve over the dosing interval.
Visualizations
Signaling Pathway and Potential for Drug Interactions
The following diagram illustrates the known signaling pathway of this compound and highlights the point at which drug metabolism, a key factor in drug-drug interactions, occurs.
References
- 1. umbrellalabs.is [umbrellalabs.is]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. bioivt.com [bioivt.com]
Best practices for storing and handling Tak-653 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Tak-653 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For long-term stability, this compound powder should be stored at temperatures between -20°C and 4°C. It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from light and moisture.
Q2: How should solutions of this compound be stored?
Once dissolved in a solvent, it is recommended to store this compound solutions at -80°C to -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the shelf life of this compound powder and its solutions?
When stored correctly, this compound powder can be stable for over two years. In solvent, the stability is generally shorter, and it is recommended to use prepared solutions within a few months, though specific stability can depend on the solvent and storage conditions.
Q4: What are the appropriate personal protective equipment (PPE) when handling this compound powder?
When handling this compound powder, it is important to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder.
Data Summary Tables
Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C to 4°C | > 2 years | Keep tightly sealed, dry, and protected from light. |
| In Solvent | -80°C to -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 11.7 mg/mL | Sonication may be required for complete dissolution.[1] |
| PEG-400 | ~5-6 mg/mL | - |
Experimental Protocols
Protocol: Reconstitution of this compound Powder for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: 373.47 g/mol ). d. Add the calculated volume of sterile DMSO to the powder. e. Vortex the tube until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. f. Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.
-
Prepare Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%.[2] d. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the addition of this compound.
Troubleshooting Guide
Q1: The this compound powder is difficult to dissolve in DMSO.
-
Solution: Gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can help to dissolve the powder completely. Ensure you are using anhydrous DMSO, as the presence of water can affect solubility.
Q2: I observe precipitation of the compound after diluting the DMSO stock solution in my aqueous cell culture medium.
-
Solution: This can occur if the compound is not sufficiently soluble in the aqueous medium. To mitigate this, try a stepwise dilution approach. First, create an intermediate dilution of the DMSO stock in a small volume of medium, and then add this to the final volume. Also, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells.
Q3: My experimental results are inconsistent between different batches of this compound.
-
Solution: Lot-to-lot variability can be a factor for any research compound. It is advisable to purchase compounds from a reputable supplier that provides a certificate of analysis with purity data. If you suspect batch variability, it may be necessary to test and validate each new lot to ensure consistency in your assays.
Q4: I am not observing the expected potentiation of AMPA receptor activity in my cellular assay.
-
Solution: There could be several reasons for this.
-
Cell Line: Ensure that the cell line you are using expresses functional AMPA receptors.
-
Agonist Concentration: As a positive allosteric modulator, this compound requires the presence of an agonist (like glutamate) to exert its effect. Optimize the concentration of the agonist in your assay.
-
Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly thawed aliquots.
-
Assay Conditions: Factors such as incubation time, cell density, and assay buffer composition can all influence the outcome. A systematic optimization of these parameters may be necessary.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
References
Avoiding excitotoxicity with high concentrations of Tak-653
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMPA receptor positive allosteric modulator (PAM), Tak-653.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It enhances the receptor's response to the endogenous ligand, glutamate. A key characteristic of this compound is its minimal direct agonistic activity, meaning it does not significantly activate the AMPA receptor in the absence of glutamate.[2][3] This property contributes to its favorable safety profile.[2] The potentiation of AMPA receptor signaling by this compound leads to the activation of downstream pathways, including the mTOR pathway, and an increase in the production of Brain-Derived Neurotrophic Factor (BDNF).[2][4]
Q2: Is there a risk of excitotoxicity with high concentrations of this compound?
The risk of excitotoxicity with this compound is considered low, primarily due to its minimal agonistic activity.[3] Unlike AMPA receptor agonists or PAMs with significant agonistic properties, this compound does not cause excessive, non-physiological activation of AMPA receptors, which is a primary driver of excitotoxicity.[3][4] Preclinical studies have demonstrated a wide safety margin for this compound. For instance, in rats, convulsions were only observed at a very high oral dose of 100 mg/kg, while cognitive-enhancing effects were seen at doses as low as 0.03 mg/kg.[5] This translates to a safety margin of approximately 1017-fold based on the area under the plasma concentration-time curve (AUC) and 419-fold based on maximum plasma concentration (Cmax).[3]
Q3: What are the recommended in vitro concentrations of this compound to use in experiments?
The effective concentrations of this compound in vitro will depend on the specific assay and cell type. Based on available data, concentrations for potentiating AMPA receptor-mediated responses are typically in the low micromolar range. For example, in rat primary hippocampal neurons, this compound was shown to augment AMPA-induced Ca2+ influx and AMPA-elicited currents at concentrations around 1 µM.[5] When investigating the potential for excitotoxicity, it is advisable to test a range of concentrations, including those significantly higher than the expected efficacious concentrations.
Q4: What were the tolerated doses of this compound in human clinical trials?
In first-in-human studies, single oral doses of this compound ranging from 0.3 mg to 18 mg were found to be safe and well-tolerated in healthy volunteers.[6] In multiple-dose studies, daily doses up to 9 mg were also well-tolerated.[6] A study in healthy volunteers investigating the central nervous system effects used single doses of 0.5 mg and 6 mg.[1][7]
Troubleshooting Guide: Assessing Excitotoxicity
This guide provides a framework for designing and troubleshooting experiments to evaluate the potential for excitotoxicity when using high concentrations of this compound.
Experimental Workflow for Assessing Excitotoxicity
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity
Troubleshooting Common Issues in Excitotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use serum-free medium for the duration of the assay or perform a background subtraction using medium-only controls.[8] |
| Inconsistent results between wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a single-cell suspension before plating, calibrate pipettes, and avoid using the outermost wells of the plate. |
| Positive control (e.g., high glutamate) shows no toxicity | Insufficient concentration or duration of exposure, or the neuronal culture is not mature enough. | Increase the concentration of the positive control or the incubation time. Ensure neuronal cultures have developed sufficient synaptic connections (typically >7 days in vitro).[9] |
| Unexpected toxicity with this compound alone | Contamination of the culture, solvent toxicity, or off-target effects at very high concentrations. | Check for contamination. Run a vehicle control to assess solvent toxicity (e.g., DMSO concentration should typically be ≤ 0.1%). If toxicity persists at very high, non-physiological concentrations, consider it may be an off-target effect. |
| Low signal in MTT assay | Low cell number or reduced metabolic activity not related to cell death. | Ensure adequate cell seeding density. Be aware that some compounds can affect mitochondrial respiration without causing cell death, which may confound MTT results.[10] |
Experimental Protocols
Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Release Assay for Excitotoxicity
This protocol provides a method to assess cell membrane integrity by measuring the release of LDH from damaged cells.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
This compound
-
AMPA or Glutamate
-
Serum-free culture medium
-
LDH cytotoxicity assay kit
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at an appropriate density and culture for at least 7 days to allow for maturation.
-
Medium Change: Gently replace the culture medium with fresh, pre-warmed serum-free medium.
-
Treatment: Add the test compounds to the respective wells:
-
Vehicle control (e.g., DMSO)
-
AMPA or Glutamate alone (e.g., 10-100 µM)
-
This compound alone (at various high concentrations)
-
This compound in combination with AMPA or Glutamate
-
Positive control: Lysis buffer (provided in the kit) to determine maximum LDH release.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assay:
-
Carefully collect the supernatant from each well.
-
Follow the instructions of the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Protocol 2: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary neuronal cell culture
-
This compound
-
AMPA or Glutamate
-
Culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 from the LDH assay protocol.
-
MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: In Vitro Potency and Agonist Activity of this compound
| Parameter | Cell Type | Assay | This compound Concentration | Result | Reference |
| Potentiation of AMPA-induced Ca²⁺ influx | Rat Primary Hippocampal Neurons | Ca²⁺ influx assay | 0.93 µM (EC₅₀) | Potentiation of AMPA response | [3] |
| Potentiation of AMPA-elicited currents | Rat Primary Hippocampal Neurons | Whole-cell patch clamp | 4.4 µM (EC₅₀) | Augmentation of AMPA currents | [3] |
| Agonistic effect (Ca²⁺ influx) | Rat Primary Hippocampal Neurons | Ca²⁺ influx assay | 30 µM | 4.8% of maximal response to AMPA | [3] |
| Agonistic effect (AMPA-R currents) | Rat Primary Hippocampal Neurons | Whole-cell patch clamp | 30 µM | 1.7% of AMPA (100 µM) response | [3] |
Table 2: Preclinical and Clinical Dose Information for this compound
| Study Type | Species | Route of Administration | Dose Range | Observation | Reference |
| Preclinical (Cognitive Enhancement) | Rat | Oral | 0.03 - 0.3 mg/kg | Improved visual learning and memory | [5] |
| Preclinical (Safety) | Rat | Oral | 100 mg/kg | Convulsions observed in 1 animal | [3] |
| Clinical Phase 1 (Single Dose) | Human | Oral | 0.3 - 18 mg | Safe and well-tolerated | [6] |
| Clinical Phase 1 (Multiple Doses) | Human | Oral | 0.3 - 9 mg (daily) | Safe and well-tolerated | [6] |
| Clinical (CNS Effects) | Human | Oral | 0.5 mg and 6 mg | Increased cortical excitability | [1][7] |
Table 3: Representative Data for In Vitro Excitotoxicity Assessment of this compound (Hypothetical)
This table provides a hypothetical representation of expected results from an LDH release assay, illustrating the low excitotoxicity potential of this compound. Actual results may vary depending on experimental conditions.
| Treatment Group | LDH Release (% of Maximum) |
| Vehicle Control | 5 ± 2% |
| AMPA (50 µM) | 15 ± 4% |
| This compound (10 µM) | 6 ± 2% |
| This compound (50 µM) | 8 ± 3% |
| This compound (100 µM) | 10 ± 3% |
| AMPA (50 µM) + this compound (10 µM) | 25 ± 5% |
| High Glutamate (500 µM) - Positive Control | 85 ± 10% |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of TAK-653
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting control experiments to validate the specificity of TAK-653, a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the AMPA receptor.[1] It does not directly activate the receptor but enhances the effect of the endogenous agonist, glutamate (B1630785).[1][2] Its mechanism involves binding to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner, which slows the receptor's desensitization and internalization.[3][4] This leads to a potentiation of AMPA receptor-mediated signaling.
Q2: How can I be sure that the observed effects in my experiment are due to this compound's action on the AMPA receptor?
A2: To confirm that the effects of this compound are on-target, it is crucial to include a control experiment using a selective AMPA receptor antagonist, such as NBQX.[5] Pre-treatment with the antagonist should block the effects of this compound. If the antagonist prevents the this compound-induced phenotype, it strongly suggests that the observed effect is mediated through the AMPA receptor.
Q3: Does this compound have any direct agonist activity on the AMPA receptor?
A3: this compound is characterized by its minimal agonistic activity.[1][4] Unlike some other AMPA receptor potentiators, it does not significantly activate the receptor in the absence of glutamate. This property contributes to its favorable safety profile, with a reduced risk of excitotoxicity and seizures that can be associated with direct AMPA receptor agonists.[2][4]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By potentiating AMPA receptor activity, this compound has been shown to activate downstream signaling pathways crucial for neuroplasticity and antidepressant effects. These include the mechanistic target of rapamycin (B549165) (mTOR) pathway and the subsequent increased production and release of brain-derived neurotrophic factor (BDNF).[5] Key proteins to examine for phosphorylation changes include mTOR and its downstream effector S6 ribosomal protein.
Q5: Are there any known off-target effects of this compound?
A5: Clinical and preclinical studies have generally reported a favorable safety profile for this compound, with no significant off-target effects noted.[6] However, for rigorous validation in a specific experimental model, it is recommended to perform a broad off-target screening panel, such as the Eurofins SafetyScreen44 or SafetyScreenPLUS panels, to rule out interactions with other receptors, ion channels, transporters, and enzymes.[7][8][9]
Troubleshooting Guides
Scenario 1: Inconsistent or No Potentiation of AMPA Receptor Currents in Electrophysiology
-
Problem: You are not observing the expected potentiation of glutamate-evoked currents after applying this compound in your whole-cell patch-clamp recordings.
-
Possible Causes & Solutions:
-
Suboptimal Glutamate Concentration: this compound's potentiation is glutamate-dependent. If the glutamate concentration is too high (saturating), the potentiating effect may be masked.
-
Solution: Perform a glutamate dose-response curve to determine the EC20-EC50 concentration for your specific cell type. Use this sub-saturating concentration of glutamate when testing this compound.
-
-
Incorrect Recording Conditions: The holding potential and internal solution composition can influence AMPA receptor currents.
-
Solution: For isolating AMPA receptor-mediated currents, hold the cell at a negative potential (e.g., -60 to -70 mV) to prevent NMDA receptor activation. Ensure your internal solution has a physiological ionic composition.
-
-
Compound Stability and Delivery: this compound may not be stable in your recording solution or may not be reaching the receptors effectively.
-
Solution: Prepare fresh solutions of this compound for each experiment. Ensure your perfusion system is working correctly and allows for rapid and complete solution exchange.
-
-
Cell Health: Unhealthy cells will not exhibit robust and reliable currents.
-
Solution: Monitor cell health throughout the experiment. Ensure proper oxygenation and temperature control of your recording chamber.
-
-
Scenario 2: Unexpected Cellular Toxicity Observed After this compound Treatment
-
Problem: You observe increased cell death or morphological changes in your cell cultures after treatment with this compound.
-
Possible Causes & Solutions:
-
Excitotoxicity due to Excessive Glutamate: While this compound has minimal agonist activity, in the presence of high ambient glutamate, its potentiation of AMPA receptor function could lead to excitotoxicity.
-
Solution: Reduce the concentration of glutamate in your culture medium or use a culture system with lower endogenous glutamate levels. Co-treat with an AMPA receptor antagonist (e.g., NBQX) as a control to see if it rescues the cells.
-
-
Off-Target Effects in Your Specific Cell Type: Although generally considered selective, it's possible this compound has off-target effects in your particular cellular model.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) with and without an AMPA receptor antagonist. If the antagonist does not prevent the toxicity, consider performing an off-target screening panel.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Solution: Always include a vehicle control (solvent alone) in your experiments. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO).
-
-
Scenario 3: No Change in Downstream Signaling (p-mTOR, BDNF) After this compound Treatment
-
Problem: You do not observe an increase in the phosphorylation of mTOR or S6K, or an increase in BDNF levels after treating your cells or tissues with this compound.
-
Possible Causes & Solutions:
-
Insufficient Treatment Time or Dose: The activation of downstream signaling pathways is time- and dose-dependent.
-
Solution: Perform a time-course (e.g., 30 min, 1h, 4h, 24h) and dose-response (e.g., 10 nM, 100 nM, 1 µM, 10 µM) experiment to determine the optimal conditions for observing changes in your specific model.
-
-
Lack of Endogenous Glutamate: this compound requires glutamate to potentiate AMPA receptor signaling.
-
Solution: Ensure your experimental conditions include a source of glutamate. For in vitro experiments, you may need to co-apply a low concentration of glutamate.
-
-
Antibody or Western Blotting Issues: The antibodies used for Western blotting may not be optimal, or the protocol may need optimization.
-
Solution: Validate your antibodies using positive and negative controls. Optimize your Western blot protocol, including lysis buffer composition, protein loading amounts, and antibody concentrations.
-
-
Cell Type Specificity: The coupling of AMPA receptors to the mTOR pathway may be cell-type specific.
-
Solution: Confirm that the cell line or tissue you are using is known to exhibit AMPA receptor-dependent mTOR activation.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Ca2+ Influx | hGluA1i-expressing CHO cells | EC50 | 2.2 µM | [3] |
| Ca2+ Influx | hGluA1i-expressing CHO cells | EC50 | 3.3 µM | [10] |
Experimental Protocols
Protocol 1: Antagonist Blockade of this compound-Mediated Effects
Objective: To confirm that the observed effects of this compound are mediated by the AMPA receptor.
Materials:
-
This compound
-
NBQX (or another selective AMPA receptor antagonist)
-
Cell culture medium or appropriate buffer
-
Your experimental system (e.g., cultured neurons, brain slices)
Procedure:
-
Establish Baseline: Measure the baseline of your desired readout (e.g., glutamate-evoked current, cell viability, p-mTOR levels).
-
Antagonist Pre-treatment: Pre-incubate your experimental system with a saturating concentration of NBQX (e.g., 10-20 µM) for a sufficient time to ensure receptor blockade (e.g., 15-30 minutes).
-
Co-application: While maintaining the presence of NBQX, apply this compound at a concentration that previously elicited a response.
-
Measure Response: Measure your desired readout in the presence of both the antagonist and this compound.
-
Positive Control: In a separate experiment, apply this compound alone to confirm its effect.
-
Vehicle Control: In another parallel experiment, use the vehicle for both the antagonist and this compound.
Expected Outcome: The effect observed with this compound alone should be significantly reduced or completely absent in the presence of NBQX.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
Objective: To determine if this compound activates the mTOR signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: An increase in the ratio of p-mTOR/mTOR and p-p70S6K/p70S6K in this compound-treated samples compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical flow for interpreting control experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TAK-653 vs. Ketamine: A Comparative Guide to their Antidepressant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antidepressant mechanisms of TAK-653 and the well-established rapid-acting antidepressant, ketamine. By presenting key experimental data, detailed methodologies, and visual representations of their distinct molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Overview and Primary Mechanism of Action
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepressant effects, particularly in treatment-resistant populations.[1][2][3] Its mechanism, however, is complex and not fully elucidated, with ongoing research into the roles of its metabolites and downstream signaling cascades.[4]
This compound (also known as osavampator or NBI-1065845) is an investigational drug that represents a more targeted approach. It acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][5] A key feature of this compound is its minimal agonistic activity, which is hypothesized to contribute to a more favorable safety profile compared to other AMPA receptor potentiators.[1][6]
Comparative Data
The following tables summarize the available quantitative data for this compound and ketamine, covering receptor binding, downstream signaling, and preclinical and clinical efficacy.
Table 1: Receptor and Signaling Pathway Interactions
| Parameter | This compound | Ketamine | References |
| Primary Target | AMPA Receptor (Positive Allosteric Modulator) | NMDA Receptor (Non-competitive Antagonist) | [1][5] |
| Binding Affinity (Ki) | Not explicitly defined (glutamate-dependent binding) | ~0.5 - 7 µM for NMDA receptor | [7][8] |
| Downstream Signaling | ↑ p-mTOR, ↑ p-p70S6K, ↑ p-Akt, ↑ p-ERK, ↑ BDNF | ↑ p-mTOR, ↑ p-p70S6K, ↑ p-4E-BP1, ↑ BDNF | [1][9][10] |
Table 2: Preclinical Antidepressant-like Effects
| Model | Species | Drug Administration | Key Findings | References |
| Reduction of Submissive Behavior Model (RSBM) | Rat | This compound (sub-chronic, 6 days) | Significant antidepressant-like effect. | [1] |
| Ketamine (30 mg/kg, i.p.) | Produced antidepressant-like effects. | [1] | ||
| Forced Swim Test (FST) | Rat | Ketamine (5, 10, 15 mg/kg, i.p.) | Decreased immobility time at all doses. | [6] |
| Mouse (under unpredictable chronic stress) | Ketamine (10, 30 mg/kg, i.p.) | Decreased immobility and increased swimming behavior at 24 hours post-injection. | [11][12] | |
| Chronic Unpredictable Mild Stress (CUMS) Model | Non-human primate | This compound (2-week treatment) | Reversed depressive-like behaviors (e.g., increased motivation for food, reduced huddling). | [3][11] |
Table 3: Clinical Efficacy in Treatment-Resistant Depression (TRD)
| Study Design | Drug/Dose | Primary Outcome Measure | Key Results | References |
| Phase 2, Randomized, Double-Blind, Placebo-Controlled (SAVITRI™ Study) | This compound (1 mg, once daily) | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline | Statistically significant reduction in MADRS score at Day 28 (improvement of -4.3 vs. placebo) and Day 56 (improvement of -7.5 vs. placebo). | [13][14] |
| Randomized, Double-Blind, Active Placebo-Controlled | Ketamine (0.5 mg/kg infusion) | Change in MADRS total score from baseline | Significant reduction in MADRS score compared to midazolam. Mean decrease of 10.9 points after each infusion. | [12] |
| Systematic Review of various studies | Ketamine (typically 0.5 mg/kg infusion) | Change in MADRS total score from baseline | Rapid and significant reductions in MADRS scores, with response rates (≥50% improvement) varying across studies. |
Signaling Pathways and Mechanisms of Action
Ketamine's Antidepressant Signaling Pathway
Ketamine's primary action is the blockade of NMDA receptors, particularly on GABAergic interneurons. This leads to a disinhibition of pyramidal neurons and a subsequent surge of the excitatory neurotransmitter glutamate (B1630785).[2][3] This glutamate surge preferentially activates AMPA receptors, triggering a cascade of intracellular events. Key downstream effects include the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the synthesis and release of brain-derived neurotrophic factor (BDNF).[9][10] These events are thought to promote synaptogenesis and reverse the synaptic deficits associated with chronic stress and depression.[9]
References
- 1. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurocrine Biosciences Presents Positive New Data from Phase 2 Study of Osavampator in Adults with Major Depressive Disorder [prnewswire.com]
- 5. Acute administration of ketamine induces antidepressant-like effects in the forced swimming test and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 13. Neurocrine reports positive Phase II trial results of NBI-1065845 [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison of TAK-653 and LY451646: Efficacy and Mechanistic Nuances of Two AMPA Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for cognitive and mood disorders has led to a significant focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of the AMPA receptor have emerged as a promising class of compounds, with the potential to enhance synaptic plasticity and neuronal signaling. This guide provides an in-depth comparison of two notable AMPA PAMs: TAK-653 and LY451646, focusing on their efficacy, safety profiles, and underlying mechanisms of action, supported by preclinical experimental data.
Executive Summary
This compound distinguishes itself from LY451646 primarily through its pharmacological profile. Preclinical studies demonstrate that this compound is a potent cognitive enhancer with a significantly wider safety margin regarding seizure risk. This favorable profile is attributed to its minimal agonistic activity at the AMPA receptor, a characteristic that contrasts with the more pronounced agonistic effects of LY451646. While both compounds enhance AMPA receptor function, this compound's mechanism appears to be more dependent on the presence of the endogenous ligand glutamate, leading to a more controlled and physiologically relevant potentiation.
Quantitative Data Comparison
The following table summarizes key quantitative data from preclinical studies in rats, highlighting the differences in potency and safety between this compound and LY451646.
| Parameter | This compound | LY451646 | Reference(s) |
| Cognitive Enhancement (Novel Object Recognition, Rat) | ≥ 0.03 mg/kg, p.o. | ≥ 1 mg/kg, p.o. | [1] |
| Working Memory Enhancement (Radial Arm Maze, Rat) | Effective | Not effective at doses tested | [1] |
| Seizure Induction (Rat) | 100 mg/kg, p.o. (convulsions in 1 of 6 animals) | 10 and 30 mg/kg, p.o. | [1] |
| Safety Margin (AUC plasma, Seizure vs. Cognition) | 1017-fold | 4.0-fold | [1] |
| Safety Margin (Plasma Cmax, Seizure vs. Cognition) | 419-fold | 3.4-fold | [1] |
| Agonistic Activity | Minimal | Prominent | [1] |
Signaling Pathways and Mechanisms of Action
Both this compound and LY451646 exert their effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the receptor's response to glutamate. This potentiation leads to increased synaptic strength and is believed to underlie their pro-cognitive and antidepressant-like effects. A key signaling pathway implicated in these effects is the mTOR (mammalian target of rapamycin) pathway, which plays a crucial role in protein synthesis required for synaptic plasticity. Activation of the AMPA receptor can lead to the release of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates the mTOR pathway through Akt and ERK signaling.[2][3]
The critical distinction between this compound and LY451646 lies in their intrinsic agonistic activity. LY451646 exhibits a more pronounced agonistic effect, meaning it can directly activate the AMPA receptor to some extent, even in the absence of glutamate.[1] This property is associated with a higher risk of excitotoxicity and seizures. In contrast, this compound has minimal agonistic activity, acting primarily as a true potentiator that amplifies the effects of endogenous glutamate.[1] This "cleaner" pharmacological profile likely contributes to its superior safety margin.
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This behavioral assay is used to assess recognition memory.
Methodology:
-
Habituation: Rats are individually placed in an open-field arena (e.g., a 50x50x50 cm box) for 5-10 minutes in the absence of any objects for 2-3 consecutive days to acclimate them to the environment.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Electrophysiology in Acute Brain Slices
This technique is used to measure the effects of compounds on synaptic transmission.
Methodology:
-
Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome.
-
Incubation: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons.
-
Stimulation and Drug Application: A stimulating electrode is placed to evoke synaptic responses (excitatory postsynaptic currents, EPSCs). After obtaining a stable baseline recording, the AMPA PAM (this compound or LY451646) is bath-applied at a known concentration.
-
Data Analysis: The amplitude and frequency of the EPSCs are measured before and after drug application to determine the extent of potentiation.
Western Blotting for Signaling Proteins
This technique is used to measure the levels of specific proteins, including their phosphorylated (activated) forms.
Methodology:
-
Sample Preparation: Following in vivo or in vitro treatment with the compounds, brain tissue or cultured neurons are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-ERK, total ERK, and BDNF).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g., chemiluminescence) when a substrate is added.
-
Data Analysis: The signal intensity of the protein bands is quantified using imaging software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein.
Conclusion
The available preclinical data strongly suggest that this compound possesses a more favorable therapeutic profile than LY451646. Its potent pro-cognitive effects at lower doses, coupled with a significantly wider safety margin against seizures, make it a compelling candidate for further development. The minimal agonistic activity of this compound appears to be a key differentiating factor, allowing for a more controlled enhancement of glutamatergic neurotransmission. This comparative analysis underscores the importance of nuanced pharmacological profiling in the development of AMPA receptor modulators for neuropsychiatric and neurological disorders. Further clinical investigation is warranted to determine if the preclinical advantages of this compound translate to improved efficacy and safety in human populations.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-653 and CX516 on Cognitive Tasks: A Guide for Researchers
This guide provides a detailed comparative analysis of two AMPA receptor positive allosteric modulators (PAMs), TAK-653 and CX516, focusing on their efficacy in enhancing cognitive performance. Both compounds aim to improve cognitive function by modulating glutamatergic neurotransmission, a key process in learning and memory.[1][2][3] This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Modulating the AMPA Receptor
Both this compound and CX516 are classified as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][4] These receptors are crucial for fast excitatory synaptic transmission in the central nervous system.[1] As PAMs, they bind to an allosteric site on the AMPA receptor, enhancing the receptor's response to its natural ligand, glutamate, rather than activating the receptor directly.[3] This modulation can lead to a strengthening of synaptic connections, a process known as long-term potentiation (LTP), which is a cellular basis for learning and memory.[3]
This compound is a novel AMPA receptor potentiator characterized by its minimal agonistic activity.[5] Its action is strictly dependent on the presence of an agonist like glutamate.[6] Research indicates that this compound's mechanism involves the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and an increase in the production of brain-derived neurotrophic factor (BDNF), both of which are critical for synaptic plasticity and neuronal health.[5][7]
CX516 , an earlier developed ampakine, also enhances AMPA receptor-mediated currents.[8][9] While its direct effects on the mTOR pathway are less documented, ampakines as a class have been shown to upregulate BDNF levels, suggesting a potential overlap in the downstream signaling pathways with this compound.[4][10] However, clinical trials with CX516 were largely disappointing, potentially due to low potency and a short half-life.[4]
Comparative Efficacy on Cognitive Tasks
The following table summarizes the quantitative findings from various preclinical and clinical studies investigating the effects of this compound and CX516 on cognitive performance.
| Compound | Species | Cognitive Task | Dosage | Key Quantitative Findings |
| This compound | Human | NeuroCart Battery | 0.5 mg & 6 mg | 6 mg: Improved Adaptive Tracking by 1.68% (p=0.02) and Smooth Pursuit by 2.32% (p=0.05). 0.5 mg & 6 mg: Increased Saccadic Peak Velocity.[5][9][11][12] |
| Human | Stroop Test | 0.5 mg | Increased reaction time difference between incongruent and congruent trials (22.0 ms, p=0.05); decreased correct responses in incongruent trials (-0.3, p=0.02). No significant effect at 6 mg.[5][9][11] | |
| Rat | Novel Object Recognition (NOR) | 0.01-0.3 mg/kg | Dose-dependently increased the discrimination index, indicating improved visual learning and memory.[7] | |
| Rat | Radial Arm Maze (RAM) | 0.03-0.3 mg/kg | Significantly reversed MK-801-induced increases in the number of errors, indicating improved working memory.[7] | |
| Monkey | Delayed Non-Matching to Sample (DMTS) | 0.06 mg/kg | Significantly improved accuracy at a 16-second delay interval, indicating enhanced working memory.[7] | |
| CX516 | Rat | Delayed Non-Match to Sample (DNMS) | 35 mg/kg | Progressive increase in performance up to a maximum of 25% above baseline. Maintained a ~15% higher performance than the control group after drug cessation.[8][13] |
| Rat | DNMS (Hippocampal Firing) | 35 mg/kg | Enhanced Sample and Delay period neuronal firing by 100-350% in CA1 and CA3 regions, correlating with improved performance.[3][14][15][16] | |
| Human (Schizophrenia) | Cognitive Battery | 900 mg TID | No significant difference from placebo on the composite cognitive score or any individual cognitive test.[3][17] | |
| Human (Fragile X) | Memory & Cognitive Tests | N/A | No significant improvement in memory (primary outcome) or other secondary cognitive and behavioral measures compared to placebo.[18] | |
| Human (Mild Cognitive Impairment) | 15-item word list (delayed recall) | 12 mg/kg | Failed to meet the primary endpoint of statistically significant improvement.[19] |
Detailed Experimental Protocols
This compound: Novel Object Recognition (NOR) Test in Rats
This test assesses a rat's ability to recognize a novel object from a familiar one, a measure of visual recognition memory.[20]
-
Subjects: Naïve male rats.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 20 cm). A set of two identical "familiar" objects and one "novel" object, all of which are of similar size but different in shape and appearance.
-
Procedure:
-
Habituation: Rats are individually allowed to explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the environment.
-
Acquisition/Training Phase: Two identical objects are placed in the arena, and a rat is allowed to explore them for a specific duration (e.g., 3-5 minutes). This compound or vehicle is administered orally (p.o.) 2 hours prior to this phase.[7]
-
Retention Interval: The rat is returned to its home cage for a defined period (e.g., 1 or 24 hours).
-
Test Phase: The rat is returned to the arena, which now contains one of the familiar objects and one novel object. The rat is allowed to explore for a set time (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
CX516: Delayed Non-Match to Sample (DNMS) Task in Rats
This task is a measure of spatial short-term memory, requiring the rat to remember a previously visited location.[8][9]
-
Subjects: Male Long-Evans rats.[8]
-
Apparatus: A testing chamber with retractable levers. For the spatial variant, two levers are used, and their position is the key variable.
-
Procedure:
-
Pre-training: Rats are trained to press levers for a food reward until they reach a stable performance criterion.
-
DNMS Trial Structure:
-
Sample Phase: One lever (the "sample") is presented. The rat must press it to receive a reward.
-
Delay Phase: A delay interval of variable length (e.g., 1 to 40 seconds) is introduced where no levers are present.
-
Recognition Phase: Both the original sample lever and a new lever are presented. The rat must press the new (non-sample) lever to receive a reward.
-
-
Drug Administration: CX516 (35 mg/kg) or vehicle was administered before each daily session. In the cited study, the drug was given on alternating days for 17 days.[8][9]
-
-
Data Analysis: The primary measure is the percentage of correct responses across all trials and at different delay intervals. An increase in correct responses, especially at longer delays, indicates an enhancement of short-term memory.[8]
Conclusion
The available evidence suggests that both this compound and CX516 can enhance performance on cognitive tasks in preclinical models. However, this compound appears to have a more promising profile. It demonstrates efficacy at much lower doses and has shown positive, albeit modest, effects on psychomotor and cognitive measures in healthy humans.[5][7][9] In contrast, CX516's preclinical efficacy did not translate into clinical settings, with multiple trials in different patient populations failing to show significant cognitive improvement over placebo, a result often attributed to its low potency.[3][17][18][19]
The distinct mechanisms, particularly the agonist-dependent action of this compound and its demonstrated engagement of the mTOR pathway, may contribute to its potentially superior therapeutic window and efficacy.[5] For researchers in the field, this compound represents a more refined approach to AMPA receptor modulation for cognitive enhancement, while the story of CX516 serves as a crucial case study on the challenges of translating preclinical findings to clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCMP-13. BDNF ENHANCEMENT VIA AMPAKINES AS A POTENTIAL TREATMENT FOR CHEMOTHERAPY-RELATED COGNITIVE IMPAIRMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facilitative effects of the ampakine CX516 on short-term memory in rats: correlations with hippocampal neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The object delayed non-matching to sample task in rats does not depend on working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Safety Profile of Tak-653: A Comparative Analysis Against First-Generation Ampakines
For Researchers, Scientists, and Drug Development Professionals
The quest for cognitive enhancement and effective treatments for neuropsychiatric disorders has led to the development of various modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While first-generation ampakines showed promise, their clinical advancement has been hampered by a narrow therapeutic window and significant safety concerns. Tak-653, a novel AMPA receptor positive allosteric modulator (PAM), has emerged as a promising alternative with a potentially superior safety profile. This guide provides an objective comparison of the safety profiles of this compound and first-generation ampakines, supported by available experimental data.
Key Differentiators: Mechanism of Action
First-generation ampakines, often referred to as "high-impact" or "Type I" ampakines, potentiate AMPA receptor function by significantly slowing both deactivation and desensitization of the receptor. This prolonged receptor activation, while enhancing synaptic transmission, carries a higher risk of excitotoxicity and convulsive activity.
In contrast, this compound is a "low-impact" AMPA PAM with minimal agonistic activity.[1] It selectively potentiates AMPA receptor responses in the presence of glutamate, the endogenous agonist, without directly activating the receptor in its resting state.[1] This agonist-dependent mechanism of action is crucial for its improved safety, as it avoids the widespread and uncontrolled neuronal activation associated with earlier compounds.
Comparative Safety and Tolerability Data
The following tables summarize the available quantitative data on the safety and tolerability of this compound compared to first-generation ampakines. It is important to note that direct head-to-head comparative trials are limited, and the data is compiled from separate clinical and preclinical studies.
| Adverse Event | This compound (0.5 mg) [2] | This compound (6 mg) [2] | Placebo [2] | Farampator (CX-691) [3] |
| Somnolence | 12.5% | 12.5% | 8.3% | Reported |
| Headache | 4.2% | 16.7% | 8.3% | Reported |
| Nasopharyngitis | 12.5% | 4.2% | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported | Not Reported | Reported |
| Impaired Episodic Memory | Not Reported | Not Reported | Not Reported | Reported |
| Data for Farampator (CX-691) is qualitative as specific percentages from comparative trials were not available in the searched literature. |
| Safety Parameter | This compound | First-Generation Ampakines (General) |
| Convulsive Liability (Preclinical) | Wide safety margin against convulsions.[4] | Some compounds induce seizures at or near therapeutic doses.[5] |
| Neuronal Cytotoxicity | Not reported to be a significant concern. | Potential for excitotoxicity due to prolonged receptor activation. |
| Psychotomimetic Effects | Did not induce a hyperlocomotor response in rats, a behavioral index associated with psychotomimetic side effects.[4] | Not a primary reported side effect for all, but neuronal hyperexcitability is a concern. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and first-generation ampakines.
In Vivo Seizure Liability Assessment in Rodents
Objective: To determine the potential of a compound to induce convulsive activity.
Methodology:
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.[6]
-
Drug Administration: The test compound (e.g., this compound or a first-generation ampakine) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at escalating doses.[4]
-
Observation: Animals are observed for a pre-determined period (e.g., 60 minutes) for signs of convulsive behavior, including tremors, clonus, and tonic-clonic seizures. The latency to the first seizure and the severity of seizures are recorded.
-
Maximal Electroshock (MES) Test: To assess the pro-convulsant potential, a sub-threshold electrical stimulus is delivered via corneal electrodes after drug administration. A reduction in the seizure threshold compared to vehicle-treated animals indicates a pro-convulsant effect.[6]
-
Data Analysis: The dose at which 50% of the animals exhibit seizures (CD50) is calculated. A higher CD50 value indicates a lower seizure liability.
In Vitro Neuronal Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and metabolic activity of neuronal cells.
Methodology:
-
Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or neuronal cell lines (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere and differentiate.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or a first-generation ampakine) for a specified duration (e.g., 24 or 48 hours).
-
MTT Reagent Addition: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[8]
-
Incubation: The plates are incubated for a period (e.g., 2-4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. A dose-response curve is generated to determine the concentration at which 50% of the cells are no longer viable (IC50). A higher IC50 value indicates lower cytotoxicity.
Hippocampal Slice Electrophysiology
Objective: To evaluate the effects of a compound on synaptic transmission and plasticity in a brain tissue preparation.
Methodology:
-
Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents (e.g., rats or mice).[9]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to electrical stimulation of the Schaffer collateral pathway.[9]
-
Drug Application: After establishing a stable baseline recording, the test compound (this compound or a first-generation ampakine) is added to the perfusion solution at a known concentration.
-
Data Acquisition and Analysis: Changes in the fEPSP slope and amplitude are measured to assess the effect of the compound on basal synaptic transmission. To assess effects on synaptic plasticity, protocols for inducing long-term potentiation (LTP) or long-term depression (LTD) are employed in the presence and absence of the drug.
-
Assessment of Hyperexcitability: The occurrence of spontaneous epileptiform discharges or a lowering of the threshold for inducing population spikes can be monitored to assess the pro-convulsant potential of the compound in this ex vivo model.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action Comparison.
Caption: Seizure Liability Assessment Workflow.
Caption: Neuronal Cytotoxicity Assay Workflow.
Caption: Simplified AMPA Receptor Signaling Pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative sensitivity of laboratory animals used for preclinical convulsion risk assessment to drug-induced convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid - Wikipedia [en.wikipedia.org]
- 8. Hippocampal slice preparation for electrophysiology [protocols.io]
- 9. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of TAK-653's Effects on BDNF Expression: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-653's effects on Brain-Derived Neurotrophic Factor (BDNF) expression with other AMPA receptor potentiators. The data presented is collated from multiple preclinical studies to offer a cross-study validation of this compound's mechanism and efficacy in modulating this key neurotrophic factor.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and alternative AMPA receptor potentiators on BDNF expression across various experimental models.
| Compound | Experimental Model | Treatment Conditions | Outcome Measure | Fold/Percent Change vs. Control | Reference |
| This compound | Rat Primary Hippocampal Neurons | 1 µM this compound + 1 µM AMPA (24h) | BDNF Protein | Robust Increase | [1][2] |
| This compound | Rat Primary Cortical Neurons | Sub-chronic administration (6 days) | BDNF Protein | Significant Increase | [3] |
| This compound | Mouse Hippocampus (in vivo) | 3 & 10 mg/kg this compound + 3.5 mg/kg AMPA | BDNF mRNA | Significant Increase | [1][2] |
| This compound | Chronic Stress-Induced Monkey Model (in vivo) | Two-week treatment | Plasma BDNF | Increased Expression | [4] |
| LY451646 | Rat Hippocampus (in vivo) | 0.125 & 0.25 mg/kg (acute) | BDNF mRNA | Increase | [5] |
| Org 26576 | Rat Hippocampus (in vivo) | 10 mg/kg + Acute Swim Stress | Total BDNF mRNA | Significant Increase | [6] |
| CX614 | Cultured Rat Entorhinal/Hippocampal Slices | Dose-dependent | BDNF mRNA & Protein | Marked and Reversible Increase | [7] |
| S 18986 | Young and Middle-Aged Rats (in vivo) | Single dose | BDNF Expression | Increase | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to provide a framework for replication and further investigation.
In Vitro BDNF Protein Quantification in Primary Neurons
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured in appropriate media.
-
Treatment: Neurons are treated with this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) in the presence or absence of an AMPA receptor agonist (e.g., 1 µM AMPA) for a specified duration (e.g., 24 hours).[1][2] A control group is typically treated with the vehicle (e.g., DMSO) and the agonist.[2]
-
Lysis and Protein Quantification: After treatment, cells are collected and lysed. The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
BDNF Measurement: BDNF protein levels in the cell lysates are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. Results are often expressed as pg of BDNF per mL or normalized to total protein content.[2]
-
Statistical Analysis: Statistical significance is determined using appropriate tests, such as a two-tailed Williams' test.[2]
In Vivo BDNF mRNA Quantification in Mouse Hippocampus
-
Animal Model: Male mice are used for the study.
-
Drug Administration: this compound (e.g., 3 and 10 mg/kg) is administered orally (p.o.) one hour before the intravenous (i.v.) administration of an AMPA receptor agonist (e.g., 3.5 mg/kg AMPA).[1][2] A control group receives the vehicle.[2]
-
Tissue Isolation: Three hours after the agonist administration, the mice are euthanized, and the hippocampi are dissected.[2]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the hippocampal tissue, and its concentration and purity are determined. First-strand cDNA is then synthesized from the total RNA.
-
Quantitative PCR (qPCR): BDNF mRNA levels are quantified by real-time PCR using specific primers for the BDNF gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of BDNF mRNA is calculated using the ΔΔCt method. Statistical significance is assessed using appropriate tests, such as a two-tailed Shirley–Williams test.[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to Increased BDNF Expression
Caption: this compound potentiates glutamate-mediated AMPA receptor activation, leading to downstream signaling cascades that increase BDNF expression.
Experimental Workflow for In Vivo BDNF mRNA Quantification
Caption: Workflow for quantifying the in vivo effects of this compound on hippocampal BDNF mRNA expression in mice.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 8. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychotomimetic Side Effects of Tak-653 and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychotomimetic side effects associated with the novel AMPA receptor potentiator Tak-653 and the established NMDA receptor antagonist ketamine. The following sections present quantitative data from preclinical and clinical studies, detail the experimental methodologies employed, and illustrate the distinct signaling pathways of these compounds.
Quantitative Comparison of Psychotomimetic and Related Effects
The following table summarizes the key quantitative findings from studies assessing the psychotomimetic and related central nervous system (CNS) effects of this compound and ketamine.
| Parameter | This compound | Ketamine | Study Type | Key Findings |
| Psychotomimetic Symptoms (Human) | No significant induction of euphoria or other undesired pharmacological effects reported.[1] | Induces dose-dependent psychotomimetic effects, including dissociation, hallucinations, and paranoia.[2][3][4][5][6][7] | Clinical Trials (Healthy Volunteers & Patients) | This compound did not produce subjective drug effects typically associated with psychotomimetic compounds at doses of 0.5 mg and 6 mg.[8] Ketamine consistently produces psychotomimetic and dissociative symptoms, which are a primary limitation of its use.[2][9][10][11] |
| Hyperlocomotion (Rat) | Did not induce a hyperlocomotor response.[12] | Induces a hyperlocomotor response, considered a behavioral index of psychotomimetic side effects.[12] | Preclinical (Rat Model) | This preclinical model suggests a lower potential for psychotomimetic effects with this compound compared to ketamine.[12] |
| Subjective Drug Effects (B-VAS/BL-VAS) | No significant effect at 0.5 mg and 6 mg doses.[1][8] | Not directly compared in the same study using these scales. However, ketamine is known to produce significant subjective effects. | Clinical Trial (Healthy Volunteers) | The Bond and Lader Visual Analogue Scales (B-VAS) and Bowdle Visual Analogue Scales (BL-VAS) did not show significant subjective drug effects for this compound.[1][8] |
| Cortical Excitability (TMS) | Increased cortical excitability, indicative of target engagement.[1] | Not directly compared in the same study using this methodology. | Clinical Trial (Healthy Volunteers) | The increase in cortical excitability with this compound is consistent with its mechanism as an AMPA receptor potentiator.[1] |
| Cognitive Effects (Stroop Test) | Mixed effects: 0.5 mg dose affected reaction time and correct responses, while the 6 mg dose did not show the same effect.[1] | Known to cause cognitive disturbances.[13][14] | Clinical Trial (Healthy Volunteers) | The cognitive effects of this compound appear to be dose-dependent and differ from the more consistent cognitive disruption seen with ketamine.[1] |
Experimental Protocols
Preclinical Assessment of Hyperlocomotion in Rats
-
Objective: To compare the effects of this compound and ketamine on locomotor activity in rats, a behavioral proxy for psychotomimetic side effects in humans.[12]
-
Subjects: Male Sprague-Dawley rats.
-
Methodology:
-
Animals were habituated to the locomotor activity chambers.
-
This compound was administered sub-chronically for 6 days.[12]
-
Ketamine was administered as a single intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[12]
-
Locomotor activity was measured using an automated activity monitoring system that tracks horizontal and vertical movements.
-
Data were collected and analyzed to compare the total distance traveled and the number of rearing events between the different treatment groups.
-
-
Key Endpoint: A significant increase in locomotor activity (hyperlocomotion) is considered indicative of potential psychotomimetic effects.[12]
Clinical Assessment of CNS Effects in Healthy Volunteers
-
Objective: To measure the functional pharmacodynamic CNS effects of this compound in healthy individuals.[1][8]
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[8]
-
Participants: 24 healthy volunteers.[8]
-
Drug Administration: Single oral doses of placebo, this compound 0.5 mg, and this compound 6 mg.[8]
-
Assessments: A battery of tests known as "NeuroCart" was performed before dosing and at 3.5 and 4 hours post-dose. These tests included:
-
Body Sway (BS): To assess balance and postural stability.
-
Saccadic Peak Velocity (SPV): To measure the maximum speed of rapid eye movements.
-
Smooth Pursuit (SP): To evaluate the ability to track a moving object with the eyes.
-
Adaptive Tracking (AT): A task requiring continuous motor adjustment to a changing target.
-
Bowdle and Bond and Lader Visual Analogue Scales (B-VAS and BL-VAS): Subjective scales to rate mood and feelings of alertness, contentment, and calmness.
-
Stroop Test: To assess cognitive flexibility and executive function.[1]
-
-
Data Analysis: A mixed-model analysis of covariance (ANCOVA) was used with the pre-dose measurement as a baseline covariate.[1]
Signaling Pathways and Mechanisms of Action
The distinct psychotomimetic profiles of this compound and ketamine stem from their fundamentally different mechanisms of action at the synaptic level.
Ketamine's Mechanism of Action
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Its psychotomimetic effects are thought to arise from the blockade of NMDA receptors on GABAergic interneurons. This "disinhibition" leads to a surge in glutamate (B1630785) release, which then non-selectively activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and other downstream pathways, leading to altered perception and thought processes.[15]
Caption: Ketamine blocks NMDA receptors on GABA interneurons, leading to a glutamate surge and subsequent psychotomimetic effects.
This compound's Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the AMPA receptor.[16] It does not directly activate the receptor but enhances its function only when glutamate, the endogenous ligand, is present. This agonist-dependent mechanism allows this compound to potentiate synaptic transmission in a more physiologically regulated manner compared to the widespread, non-selective activation caused by ketamine. This controlled enhancement of AMPA receptor activity is thought to contribute to its antidepressant effects without overstimulating neural circuits in a way that would produce psychotomimetic side effects.[16][17]
Caption: this compound potentiates AMPA receptor function in the presence of glutamate, leading to therapeutic effects.
Summary and Conclusion
The available evidence from both preclinical and clinical studies indicates a significant divergence in the psychotomimetic side effect profiles of this compound and ketamine.
-
Ketamine's psychotomimetic effects are a consistent and dose-limiting aspect of its clinical profile.[2][10] These effects are directly linked to its mechanism of action as a potent NMDA receptor antagonist, which causes a disruptive surge in glutamate signaling.
-
This compound , in contrast, has been developed to avoid these effects. Its mechanism as a selective AMPA receptor PAM with minimal direct agonist activity allows for a more controlled enhancement of synaptic activity.[12][16] Preclinical data show a lack of hyperlocomotor stimulation in rats, a key indicator of a reduced psychotomimetic potential.[12] Furthermore, studies in healthy human volunteers have not reported euphoria or other significant psychotomimetic symptoms, instead noting a psychostimulant-like profile on objective CNS measures without adverse subjective effects.[1][8]
References
- 1. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Side-effects associated with ketamine use in depression: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of ketamine's antidepressant and psychotomimetic effects in unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Assessment of Side Effects Associated with a Single Dose of Ketamine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine treatment for depression: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shaunlacob.com [shaunlacob.com]
- 8. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of ketamine | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine for psychotic depression: An overview of the glutamatergic system and ketamine's mechanisms associated with antidepressant and psychotomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labs.penchant.bio [labs.penchant.bio]
- 17. researchgate.net [researchgate.net]
In Vivo Showdown: A Comparative Analysis of Tak-653 and Aniracetam on Memory Formation
For researchers and drug development professionals, the quest for novel cognitive enhancers with superior efficacy and safety profiles is a perpetual endeavor. This guide provides an objective, data-driven comparison of two prominent compounds, Tak-653 and aniracetam (B1664956), focusing on their in vivo effects on memory formation. By examining their distinct mechanisms of action and summarizing key preclinical findings, this document aims to inform future research and development in the field of cognitive neuroscience.
At a Glance: Key Differences in Preclinical Memory Enhancement
| Feature | This compound | Aniracetam |
| Primary Mechanism | Positive Allosteric Modulator of AMPA receptors with minimal agonistic activity | Modulates AMPA receptors, and also affects cholinergic, dopaminergic, and serotonergic systems |
| Reported Efficacy in Healthy Animals | Improved working and recognition memory in naïve rats and monkeys[1][2][3][4] | Inconsistent; some studies show no cognitive enhancement in healthy animals[5] |
| Efficacy in Impaired Models | Ameliorated MK-801-induced working memory deficits in rats[1] | Ameliorated scopolamine-induced amnesia in rats[6] |
| Dose-Response Relationship | Effective over a broad dose range[1] | Evidence of an inverted U-shaped dose-response curve |
| Safety Profile | Wide safety margin against convulsions observed in rats[1] | Generally considered to have few side effects[7] |
Delving into the Mechanisms: How They Influence Memory
This compound and aniracetam, while both impacting the glutamatergic system, exhibit distinct pharmacological profiles that likely underpin their differential effects on memory formation.
This compound: A Selective AMPA Receptor Potentiator
This compound is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][8] Its key characteristic is its minimal agonistic activity, meaning it enhances the receptor's response to the endogenous ligand glutamate (B1630785) without directly activating the receptor itself.[1][3][9] This selective potentiation of phasic AMPA receptor activation is thought to be crucial for enhancing synaptic plasticity and cognitive functions.[1] In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and long-term memory.[2][9][10]
Aniracetam: A Multi-Target Modulator
Aniracetam, a member of the racetam family, exhibits a more multifaceted mechanism of action.[11] Like this compound, it modulates AMPA receptors, which is considered a primary contributor to its nootropic effects.[12][13] However, its influence extends to other neurotransmitter systems. Aniracetam has been shown to increase the release of acetylcholine (B1216132) in the hippocampus, a brain region critical for memory.[12] It also impacts the dopaminergic and serotonergic systems, which may contribute to its reported anxiolytic and mood-enhancing properties.[11][12] Furthermore, some research suggests that aniracetam can increase the production of BDNF.[12][14]
Experimental Evidence: A Head-to-Head Look at In Vivo Studies
While no studies directly compare this compound and aniracetam in the same experimental setup, a review of individual preclinical data provides valuable insights into their respective effects on memory.
This compound: Pro-Cognitive Effects in Preclinical Models
Studies on this compound have consistently demonstrated its ability to enhance cognitive performance in various animal models.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
-
Objective: To assess visual recognition memory.
-
Methodology:
-
Habituation: Rats are individually habituated to an open-field arena.
-
Acquisition Trial: Two identical objects are placed in the arena, and the rat is allowed to explore for a set period. This compound or vehicle is administered orally (p.o.) before this trial.
-
Retention Trial: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A higher discrimination index (DI), reflecting more time spent with the novel object, indicates better recognition memory.
-
-
Results: Oral administration of this compound at doses of 0.03, 0.1, and 0.3 mg/kg significantly improved the novelty discrimination index in naïve rats, suggesting an enhancement of visual learning and memory.[1]
Experimental Protocol: MK-801-Induced Working Memory Deficit in the Radial Arm Maze (RAM) in Rats
-
Objective: To evaluate the effect of this compound on working memory in a pharmacologically induced deficit model.
-
Methodology:
-
Training: Rats are trained on an eight-arm radial maze to find food rewards, learning to avoid re-entering arms they have already visited.
-
Drug Administration: The NMDA receptor antagonist MK-801 is administered subcutaneously (s.c.) to induce a working memory deficit. This compound or vehicle is given orally.
-
Testing: The number of errors (re-entries into previously visited arms) is recorded.
-
-
Results: this compound, at a broad dose range of 0.1, 0.3, 3, and 10 mg/kg p.o., significantly ameliorated the working memory deficits induced by MK-801.[1]
Aniracetam: A More Complex Picture of Cognitive Enhancement
The effects of aniracetam on memory in preclinical models appear to be more variable and context-dependent.
Experimental Protocol: Scopolamine-Induced Amnesia in the Inhibitory Avoidance Task in Rats
-
Objective: To assess the ability of aniracetam to reverse a cholinergically-mediated memory deficit.
-
Methodology:
-
Acquisition: Rats are placed in a two-compartment apparatus with a light and a dark chamber. Upon entering the dark chamber, they receive a mild foot shock.
-
Drug Administration: Immediately after the acquisition trial, rats are given aniracetam or vehicle orally, followed by an injection of the muscarinic antagonist scopolamine (B1681570) to induce amnesia.
-
Retention Test: At a later time point, the latency to re-enter the dark compartment is measured. Longer latencies indicate better retention of the aversive memory.
-
-
Results: Aniracetam, at a dose of 50 mg/kg p.o., significantly ameliorated the amnesia induced by scopolamine.[6] 53% of the aniracetam-treated rats showed correct passive avoidance responding compared to only 9% of the vehicle-treated group.[6]
Studies in Healthy Animals: Inconsistent Findings
In contrast to the clear positive effects in deficit models, studies investigating aniracetam's cognitive-enhancing properties in healthy, unimpaired animals have yielded mixed results. Some studies have reported no significant improvement in learning and memory tasks in healthy rodents.[5] This suggests that aniracetam's pro-cognitive effects may be more pronounced in situations of pre-existing cognitive dysfunction. Furthermore, some research points towards an inverted U-shaped dose-response curve, where lower and higher doses are less effective than an optimal mid-range dose.
Conclusion and Future Directions
Both this compound and aniracetam demonstrate the potential to modulate memory formation through their interactions with the glutamatergic system. This compound, with its highly selective mechanism as an AMPA receptor PAM with minimal agonism, shows consistent cognitive-enhancing effects in both healthy and impaired animal models over a wide dose range. Aniracetam, possessing a broader pharmacological profile, appears to be particularly effective in reversing cognitive deficits, while its efficacy in healthy subjects is less clear and may be dose-dependent.
For researchers and drug developers, this compound represents a more targeted approach to AMPA receptor modulation with a potentially more predictable and robust pro-cognitive effect. The broader mechanism of aniracetam may offer advantages in certain contexts, particularly where multiple neurotransmitter systems are implicated in cognitive decline. Direct, head-to-head in vivo comparative studies are warranted to definitively elucidate the relative efficacy and therapeutic potential of these two compounds. Such research should employ a range of behavioral paradigms in both healthy and disease models to provide a comprehensive understanding of their respective strengths and limitations in the pursuit of effective cognitive enhancement.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umbrellalabs.is [umbrellalabs.is]
- 11. What is Aniracetam used for? [synapse.patsnap.com]
- 12. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 13. brcrecovery.com [brcrecovery.com]
- 14. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of TAK-653 and Other Nootropics on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
The quest for cognitive enhancement has led to the development of numerous nootropic compounds, each with distinct mechanisms of action. Among the most promising recent developments is TAK-653, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM). This guide provides a comparative analysis of this compound against other relevant nootropic agents, with a focus on their effects on synaptic plasticity, supported by experimental data.
Introduction to this compound
This compound is distinguished by its minimal agonistic activity, meaning it primarily enhances the response of AMPA receptors to the brain's natural excitatory neurotransmitter, glutamate, rather than directly activating the receptors itself.[1][2] This property is believed to contribute to its favorable safety profile, particularly a lower risk of seizures compared to other AMPA receptor potentiators with more pronounced agonistic effects.[1] The mechanism of action of this compound and other AMPA receptor modulators centers on their ability to influence long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[3][4][5][6]
Comparative Analysis of Synaptic and Cognitive Effects
Direct head-to-head studies of this compound against a wide array of nootropics are limited. However, existing research provides valuable comparative data against other AMPA receptor modulators and compounds with related mechanisms, such as ketamine.
A key study compared this compound with the AMPA receptor agonist AMPA and another AMPA receptor potentiator, LY451646. The results demonstrated that this compound more potently enhanced electrically evoked AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs) in brain slices.[1] Furthermore, in behavioral studies, this compound was shown to improve both working and recognition memory, whereas LY451646 only enhanced recognition memory, and AMPA showed no improvement in either.[1]
The antidepressant-like effects of this compound have also been investigated, drawing comparisons to the rapid-acting antidepressant ketamine. While both substances appear to converge on the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and increase brain-derived neurotrophic factor (BDNF) levels, this compound does so without inducing the hyperlocomotor activity in rats, a behavioral proxy for the psychotomimetic side effects observed with ketamine in humans.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies involving this compound and other nootropic agents.
| Compound | Class | Primary Mechanism | Effect on AMPA-R-mediated EPSPs | Effect on Working Memory | Effect on Recognition Memory | Seizure Risk | Reference |
| This compound | AMPA-R PAM | Positive Allosteric Modulation | More potent enhancement than AMPA or LY451646 | Improved | Improved | Wide safety margin | [1] |
| LY451646 | AMPA-R Potentiator | Potentiator with prominent agonistic effect | Less potent enhancement than this compound | No improvement | Improved | Not specified in direct comparison | [1] |
| AMPA | AMPA-R Agonist | Direct Agonism | Less potent enhancement than this compound | No improvement | No improvement | Not specified in direct comparison | [1] |
| Compound | Class | Antidepressant-like Effect | Effect on mTOR Signaling | Effect on BDNF Levels | Psychotomimetic Side Effect Proxy (Hyperlocomotion) | Reference |
| This compound | AMPA-R PAM | Significant antidepressant-like effect | Increased phosphorylation of mTOR and downstream effectors | Significantly increased | Did not induce hyperlocomotion | [2] |
| Ketamine | NMDA-R Antagonist | Rapid and sustained antidepressant activity | Increased mTORC1 signaling | Increased | Induced hyperlocomotion | [2][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound enhancing synaptic plasticity.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the effects of this compound and other compounds on synaptic plasticity and related functions.
In Vitro Electrophysiology in Brain Slices
-
Objective: To measure the potentiation of AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs).
-
Method:
-
Acute coronal slices containing the hippocampus or cortex are prepared from rodent brains.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) and allowed to recover.
-
Whole-cell patch-clamp recordings are performed on pyramidal neurons.
-
EPSPs are evoked by electrical stimulation of afferent fibers.
-
A baseline of EPSP amplitude is established.
-
The compound of interest (e.g., this compound, LY451646) is bath-applied at various concentrations.
-
The change in EPSP amplitude from baseline is recorded and quantified to determine the degree of potentiation.[1]
-
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To quantify the activation of intracellular signaling pathways (e.g., mTOR).
-
Method:
-
Primary neuronal cultures are treated with the test compound (e.g., this compound) or a vehicle control for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., mTOR, p70S6 kinase, Akt, ERK).
-
Secondary antibodies conjugated to a detectable marker are applied.
-
The signal is detected and quantified, with the ratio of phosphorylated to total protein indicating the level of pathway activation.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Levels
-
Objective: To measure the levels of Brain-Derived Neurotrophic Factor (BDNF).
-
Method:
-
Neuronal cell culture supernatants or brain tissue homogenates are collected after treatment with the test compound.
-
Samples are added to microplate wells pre-coated with a BDNF capture antibody.
-
A detection antibody, also specific for BDNF, is added, followed by a substrate solution.
-
The resulting colorimetric reaction is measured using a microplate reader.
-
BDNF concentrations in the samples are determined by comparison to a standard curve.[2]
-
Behavioral Testing in Rodents
-
Objective: To assess cognitive functions such as learning and memory, and to evaluate potential side effects.
-
Methods:
-
Novel Object Recognition Test (for recognition memory):
-
Animals are habituated to an open field arena.
-
During the training phase, two identical objects are placed in the arena, and the animal is allowed to explore.
-
After a retention interval, one of the objects is replaced with a novel object.
-
The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[1]
-
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Animals are trained over several days to find the platform from different starting locations.
-
Learning is assessed by the decrease in latency to find the platform.
-
Memory is tested in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Locomotor Activity Test:
-
Animals are placed in an open field arena equipped with infrared beams to track movement.
-
Total distance traveled, and other locomotor parameters are recorded over a set period after drug administration.
-
Hyperlocomotion can be an indicator of psychostimulant effects.[2]
-
-
Conclusion
This compound represents a significant advancement in the development of nootropics, particularly within the class of AMPA receptor modulators. Its potent enhancement of synaptic plasticity, coupled with a favorable safety profile and positive effects on both working and recognition memory, positions it as a promising candidate for cognitive enhancement and the treatment of neuropsychiatric disorders. The comparative data, though not exhaustive across all nootropic classes, clearly demonstrates its distinct advantages over compounds with more direct agonistic activity or different primary mechanisms of action. Further head-to-head clinical studies will be crucial to fully elucidate its therapeutic potential relative to a broader range of cognitive enhancers.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological enhancement of memory or cognition in normal subjects [frontiersin.org]
- 5. medium.com [medium.com]
- 6. bioteach.ubc.ca [bioteach.ubc.ca]
- 7. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of AMPA Modulators and the Distinct Profile of TAK-659
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of representative AMPA modulators. It also clarifies the distinct pharmacological profile of TAK-659, a dual SYK/FLT3 inhibitor, which is not an AMPA modulator.
A critical aspect of drug development is the therapeutic window, a measure of a drug's safety and efficacy, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. This guide delves into the therapeutic window of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target for cognitive and neurological disorders.
Initially, this guide was conceptualized to include TAK-659 in a direct comparison with AMPA modulators. However, extensive research has clarified that TAK-659 is not an AMPA modulator . Instead, it is an investigational dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), primarily explored for its potential in treating hematological malignancies.[1][2] To address the user's core interest while maintaining scientific accuracy, this guide will first provide an overview of TAK-659's safety profile and then offer a detailed comparative analysis of the therapeutic window of various AMPA modulators.
Understanding TAK-659: A Dual SYK/FLT3 Inhibitor
TAK-659 (mivavotinib) is an orally available, reversible inhibitor of SYK and FLT3.[1][2] Its mechanism of action is centered on blocking the signaling pathways mediated by these kinases, which are implicated in the proliferation of certain cancer cells.
TAK-659 Signaling Pathway
The signaling cascade initiated by SYK and FLT3 is crucial in various cellular processes. TAK-659's inhibitory action on these kinases disrupts downstream signaling, impacting cell survival and proliferation.
Figure 1: Simplified signaling pathway of SYK and FLT3, and the inhibitory action of TAK-659.
Clinical Safety Profile of TAK-659
Clinical trials have provided insights into the safety and tolerability of TAK-659. The Maximum Tolerated Dose (MTD) has been established in different contexts.
| Study Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Common Adverse Events (≥ Grade 3) | Reference |
| Relapsed/Refractory B-cell Lymphoma | Once Daily (QD) | 100 mg | Asymptomatic and reversible elevations in clinical laboratory values | [3] |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Once Daily (QD) | Not reached up to 160 mg (Recommended Phase II Dose: 140 mg) | Bleeding events, increased amylase, increased lipase | [4] |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Twice Daily (BID) | 60 mg | Bleeding events | [4] |
AMPA Modulators: A Comparative Look at the Therapeutic Window
AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system and are implicated in synaptic plasticity, learning, and memory.[5] Positive allosteric modulators of AMPA receptors, known as ampakines, are categorized based on their impact on receptor desensitization and deactivation. This classification has significant implications for their therapeutic window.[6]
-
Low-Impact (Type I) AMPA Modulators: These compounds, such as CX-516 and CX-717, modestly decrease AMPA receptor deactivation with little effect on desensitization. This profile is associated with a wider therapeutic window and a lower risk of excitotoxicity and seizures.[4][6]
-
High-Impact (Type II) AMPA Modulators: These compounds, including Tulrampator (S-47445, CX-1632), decrease both deactivation and desensitization, leading to a more robust potentiation of AMPA receptor function. While this can offer greater efficacy, it also carries a higher risk of adverse effects like motor coordination disruptions, convulsions, and neurotoxicity at higher doses.[4][7]
AMPA Receptor Signaling Pathway
The binding of glutamate (B1630785) to AMPA receptors triggers a cascade of intracellular events that are fundamental to synaptic transmission and plasticity.
Figure 2: A simplified overview of the AMPA receptor signaling cascade.
Preclinical Therapeutic Window of AMPA Modulators
Preclinical studies in animal models provide initial estimates of the therapeutic window by comparing effective doses (ED50) with toxic or lethal doses (TD50 or LD50).
| Compound | Class | Animal Model | Effective Dose (ED50) / Effective Dose Range | Toxic Dose (TD50) / No Observable Adverse Effect Level (NOAEL) | Therapeutic Index (Approx.) | Reference |
| CX-516 | Low-Impact | Rat (Conditioned Fear Response) | 10-50 mg/kg | - | - | [8] |
| CX-717 | Low-Impact | Rat (Amphetamine-Induced Locomotor Activity) | AD50: 0.9-2.6 mg/kg | No serious adverse events up to 2000 mg/kg in mice | >770 | [9] |
| CX-1739 | Low-Impact | Rat (Novel Object Recognition) | 0.03 - 0.1 mg/kg | No adverse events up to 2000 mg/kg | >20,000 | [10] |
| Tulrampator (S-47445) | High-Impact | Rodents (Episodic and Spatial Working Memory) | 0.3 mg/kg | No deleterious effects on locomotion or general behavior up to 1000 mg/kg | >3300 | [5] |
| PF-4778574 | High-Impact | Mouse, Dog, Non-human Primate | - | Single-dose TI of 8- to 16-fold for self-limiting tremor | 8-16 | [11] |
Clinical Safety and Tolerability of AMPA Modulators
Human clinical trials further define the therapeutic window by identifying safe and effective dose ranges and characterizing adverse events.
| Compound | Class | Clinical Trial Phase | Dose Range Studied | Observed Adverse Events | Reference |
| CX-516 | Low-Impact | Phase II (Mild Cognitive Impairment) | 900 mg t.i.d. | Generally well-tolerated | [7] |
| CX-717 | Low-Impact | Phase IIa (ADHD) | 200 mg BID, 800 mg BID | Headache, sleep disturbance | [2] |
| Tulrampator (S-47445) | High-Impact | Phase II (Alzheimer's Disease with Depressive Symptoms) | 5, 15, 50 mg/day | No specific and/or unexpected safety signals observed | [12] |
Experimental Protocols
Assessment of Therapeutic Window in Preclinical Models
The determination of a therapeutic window in preclinical studies involves a series of experiments to establish both efficacy and toxicity.
1. Efficacy Studies (e.g., Cognitive Enhancement):
-
Animal Models: Commonly used models include aged rodents or animals with pharmacologically-induced cognitive deficits (e.g., using scopolamine).
-
Behavioral Paradigms:
-
Morris Water Maze: Assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (latency) and the path taken are measured.
-
Novel Object Recognition: Evaluates recognition memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Radial Arm Maze: Tests spatial working and reference memory. Animals are required to visit each arm of a maze to obtain a food reward, with revisits to already visited arms counted as errors.
-
-
Dosing: A range of doses of the test compound is administered (e.g., intraperitoneally or orally) before the behavioral testing to determine the dose-response relationship for cognitive enhancement.
2. Toxicity and Safety Pharmacology Studies:
-
Seizure Liability Assessment:
-
Maximal Electroshock (MES) Test: An electrical stimulus is applied to induce a tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity, while the induction of seizures at lower thresholds indicates pro-convulsant activity.
-
Pentylenetetrazol (PTZ) Seizure Test: PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a compound to increase the latency to or prevent the onset of seizures is assessed.
-
-
Motor Coordination:
-
Rotarod Test: Animals are placed on a rotating rod, and the time they can stay on the rod without falling is measured. A decrease in performance indicates motor impairment.
-
-
General Toxicity:
-
Acute Toxicity Studies: Animals are administered single, high doses of the compound, and observed for signs of toxicity and mortality over a period (e.g., 14 days) to determine the LD50 (lethal dose for 50% of animals).
-
Repeat-Dose Toxicity Studies: Animals are administered the compound daily for an extended period (e.g., 28 or 90 days) to assess for any cumulative toxicity. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated.
-
Workflow for Determining Therapeutic Index
The following diagram illustrates the general workflow for determining the therapeutic index of a compound in preclinical studies.
Figure 3: A conceptual workflow for determining the therapeutic index of a compound.
Conclusion
This guide clarifies that TAK-659 is a dual SYK/FLT3 inhibitor and not an AMPA modulator, and provides an overview of its clinical safety profile. In contrast, AMPA modulators represent a distinct class of compounds with a therapeutic window that is highly dependent on their impact on receptor kinetics. Low-impact modulators, such as CX-717 and CX-1739, exhibit a remarkably wide therapeutic window in preclinical studies, suggesting a favorable safety profile. High-impact modulators like Tulrampator (S-47445) also show a significant therapeutic index in preclinical models, though the potential for mechanism-based adverse effects at higher doses is a key consideration. The data presented in this guide, derived from a range of preclinical and clinical studies, underscores the importance of a thorough characterization of the therapeutic window for the successful development of novel neurotherapeutics.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. In Vitro Screening for Seizure Liability Using Microelectrode Array Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Pro-Cognitive Effects of TAK-653: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in replicating the key findings related to the pro-cognitive effects of TAK-653, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document outlines the molecular mechanisms of this compound, compares its efficacy with other cognitive enhancers, and provides detailed experimental protocols and data to support further investigation.
Introduction to this compound
This compound is a novel AMPA receptor PAM distinguished by its minimal agonistic activity. This characteristic is believed to contribute to a wider therapeutic window and a reduced risk of seizure activity compared to other AMPA receptor modulators with more pronounced agonistic properties.[1] Preclinical studies in rodent and primate models have demonstrated its potential to enhance cognitive functions, including working and recognition memory, and to exert antidepressant-like effects.[1][2][3]
The primary mechanism of action for this compound involves potentiating AMPA receptor responses in a glutamate-dependent manner. This leads to the activation of downstream signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for synaptic plasticity and protein synthesis.
Comparative Analysis of Pro-Cognitive Effects
To provide a clear comparison of this compound's pro-cognitive effects against other AMPA receptor modulators and relevant compounds, the following tables summarize quantitative data from key preclinical studies.
Table 1: Performance in the Novel Object Recognition (NOR) Test in Rats
The NOR test assesses recognition memory. An increase in the discrimination index (DI) indicates that the animal spends more time exploring a novel object compared to a familiar one, signifying intact recognition memory.
| Compound | Dose (mg/kg, p.o.) | Discrimination Index (DI) | Reference |
| Vehicle | - | ~0.5 | [2] |
| This compound | 0.03 | ~0.7 | [2] |
| This compound | 0.1 | ~0.75 | [2] |
| This compound | 0.3 | ~0.65 | [2] |
| LY451646 | 1 | No significant improvement | [1] |
| Ketamine | 25 | No significant cognitive deficits observed after 20-day abstinence | [4] |
Note: Data for ketamine is from a different study design focusing on long-term effects and may not be directly comparable to the acute dosing of this compound and LY451646.
Table 2: Performance in the Radial Arm Maze (RAM) / Delayed Non-Match to Sample (DNMS) Tasks in Rats
These tasks are used to evaluate spatial working memory. A lower number of errors in the RAM test or a higher percentage of correct responses in the DNMS task indicates improved working memory.
| Compound | Dose (mg/kg) | Task | Outcome | Reference |
| Vehicle | - | RAM | ~4.5 errors | [2] |
| This compound | 0.1 (p.o.) | RAM | ~2.5 errors | [2] |
| LY451646 | 1 (p.o.) | RAM | ~4 errors (no significant improvement) | [2] |
| Ketamine | 12 (i.p.) | Discrete-Trial Delayed-Alternation | Impaired working memory | [5] |
| CX516 | 35 (i.p.) | DNMS | ~25% improvement in overall performance | [6] |
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the most relevant behavioral and electrophysiological assays are provided below.
Novel Object Recognition (NOR) Test
This task assesses a rodent's ability to recognize a novel object from a familiar one.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate rewarding or aversive properties.
Procedure:
-
Habituation: For 2-3 days prior to testing, each animal is allowed to freely explore the empty arena for 5-10 minutes per day. This reduces novelty-induced stress.
-
Familiarization/Training Phase (Day 1):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing, touching with the nose or paws) is recorded.
-
-
Test Phase (Day 2):
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Y-Maze Spontaneous Alternation Test
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
Procedure:
-
Place the animal at the end of one arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
Data Analysis:
-
Percentage of Spontaneous Alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA). A higher percentage of spontaneous alternation reflects better spatial working memory.
In Vitro Electrophysiology: Measurement of AMPA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs)
This protocol allows for the direct assessment of synaptic potentiation.
Procedure:
-
Slice Preparation:
-
Acutely prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the hippocampus or prefrontal cortex from rodents.
-
Maintain slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Use a stimulating electrode to evoke synaptic responses in the afferent pathways.
-
Record AMPA receptor-mediated EPSPs by holding the neuron at a negative membrane potential (e.g., -70 mV) to ensure the voltage-dependent Mg²⁺ block of NMDA receptors.
-
-
Drug Application:
-
Establish a stable baseline of evoked EPSPs.
-
Bath-apply this compound or other compounds at the desired concentrations.
-
Record the changes in the amplitude and/or slope of the EPSPs.
-
Data Analysis:
-
Normalize the EPSP amplitude/slope to the baseline period.
-
Compare the potentiation induced by different compounds.
Western Blot for mTOR Pathway Activation
This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue (e.g., hippocampus or prefrontal cortex) or cultured neurons in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, and its downstream effectors like p70S6K and 4E-BP1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry.
-
Data Analysis:
-
Calculate the ratio of the phosphorylated protein to the total protein for each target.
-
Compare the levels of activation between different treatment groups.
Visualizing Key Pathways and Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of AMPA receptors and potentiated by this compound.
Caption: AMPA Receptor signaling pathway potentiated by this compound.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting a behavioral study to assess the pro-cognitive effects of a compound like this compound.
Caption: A typical experimental workflow for rodent behavioral testing.
Conclusion
This compound demonstrates significant pro-cognitive effects in preclinical models, with a favorable safety profile attributed to its minimal agonistic activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to replicate and build upon these findings. Further investigation into the comparative efficacy of this compound against a broader range of cognitive enhancers and in different models of cognitive impairment is warranted.
References
- 1. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Navigating the Safe Disposal of TAK-653: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like TAK-653 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and the compound's non-hazardous profile.
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to rigorous disposal protocols is crucial for all laboratory chemicals. The toxicological properties of novel compounds may not be fully understood, necessitating a cautious approach.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the following safety measures:
| Precaution | Specification |
| Personal Protective Equipment | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle this compound in a well-ventilated area or under a chemical fume hood to minimize the potential for inhalation of dust or aerosols.[1] |
| Avoid Contact | Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[1] |
| Spill Response | In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Decontaminate the spill area and equipment with alcohol and dispose of the contaminated materials as outlined below.[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid solution) and the nature of the waste (unused product, contaminated labware, or empty containers).
1. Unused or Surplus this compound (Solid Powder)
The primary consideration for unused or surplus this compound is to assess if it can be repurposed by another authorized research group. If redistribution is not feasible, proceed with the following disposal steps:
| Step | Procedure |
| 1. Packaging | Securely package the solid this compound waste in a clearly labeled, sealed container. Double-bagging is recommended to prevent spillage. |
| 2. Labeling | Clearly label the outer packaging as "Non-hazardous Chemical Waste" and include the compound name (this compound). |
| 3. Disposal | Dispose of the packaged solid waste in accordance with your institution's specific guidelines for non-hazardous chemical waste. This typically involves placing it in a designated chemical waste container for collection by environmental health and safety (EHS) personnel. Do not mix with general laboratory trash. |
2. This compound Solutions
The disposal of this compound solutions is contingent on the solvent used.
| Solvent Type | Disposal Procedure |
| Aqueous Solutions | As this compound is considered non-hazardous, aqueous solutions may be eligible for drain disposal with copious amounts of water, pending approval from your institution's EHS department. Never dispose of solutions without prior EHS consultation and approval. |
| Organic Solvent Solutions | Solutions of this compound in flammable or hazardous organic solvents must never be disposed of down the drain. These solutions must be collected in a designated, properly labeled hazardous waste container for organic solvents. Follow your institution's hazardous waste disposal procedures. |
3. Contaminated Labware and Materials
Items such as gloves, absorbent pads, pipette tips, and other disposable labware that have come into contact with this compound should be disposed of as solid chemical waste.
| Step | Procedure |
| 1. Segregation | Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag. |
| 2. Packaging | Ensure no free-flowing liquid is present in the waste. Once full, securely seal the bag and the container. |
| 3. Labeling | Label the container as "Non-hazardous Solid Chemical Waste" and specify the contaminant (this compound). |
| 4. Disposal | Dispose of the container according to your institution's protocols for solid chemical waste. |
4. Empty this compound Containers
Properly cleaned and prepared empty containers can often be disposed of as regular laboratory glass or plastic waste.
| Step | Procedure |
| 1. Decontamination | Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol). Collect the rinsate for proper disposal as liquid waste. |
| 2. Label Defacement | Completely deface or remove the original label to prevent any misidentification. |
| 3. Disposal | Dispose of the clean, unlabeled container in the appropriate laboratory recycling or trash receptacle, as per institutional guidelines. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines for chemical disposal.
References
Essential Safety and Handling Protocols for TAK-653
For research use only. Not for human or veterinary use. [1]
This document provides essential guidance for the safe handling and disposal of TAK-653, an AMPA receptor positive allosteric modulator.[2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance or mixture, proper personal protective equipment (PPE) and handling practices are necessary to minimize exposure risks.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate protective gloves. | Prevents skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat or other protective clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended. Use in a well-ventilated area, preferably with appropriate exhaust ventilation. | Minimizes the risk of inhaling dust or aerosols.[1] |
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with copious amounts of water, ensuring to separate the eyelids with fingers for adequate flushing. A physician should be promptly called.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Do not induce vomiting unless directed by medical personnel. Get medical attention.[1] |
Handling and Storage
-
Handling: Avoid inhalation of dust or aerosols and prevent contact with eyes and skin.[1] All handling should be conducted in a well-ventilated area with appropriate exhaust ventilation.[1]
-
Storage: Specific storage conditions are not detailed in the provided search results. Standard laboratory procedures for storing chemical reagents should be followed.
Accidental Release and Disposal
-
Accidental Release: In the event of a spill, use full personal protective equipment.[1] Prevent further leakage if possible. Absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated material in accordance with institutional and governmental regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
